molecular formula C7H4BrF3O2 B598934 3-Bromo-5-(trifluoromethoxy)phenol CAS No. 1197239-47-6

3-Bromo-5-(trifluoromethoxy)phenol

Cat. No.: B598934
CAS No.: 1197239-47-6
M. Wt: 257.006
InChI Key: LWPUQZXDLKIRAX-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)phenol is a phenolic compound that serves as a versatile building block in organic synthesis, particularly valued for its application in medicinal chemistry. Its specific structure, incorporating both bromo and trifluoromethoxy substituents on the phenol ring, makes it a critical intermediate in the development of potential therapeutic agents. Research has identified this compound as a potential inhibitor of the enzyme cathepsin K, which plays a key role in bone resorption . This mechanism of action positions it as a candidate for the synthesis of novel compounds being investigated for the treatment of bone-related disorders such as osteoporosis . Beyond pharmaceutical research, this chemical is also employed as a precursor in the agrochemical industry, contributing to the development of new compounds aimed at enhancing crop protection and yield . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex molecular architectures. This reagent is intended for use by qualified laboratory professionals exclusively in a research and development setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPUQZXDLKIRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682085
Record name 3-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197239-47-6
Record name 3-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Bromo-5-(trifluoromethoxy)phenol. Due to the absence of publicly available experimental NMR data for this specific compound, this guide offers a robust framework for researchers to acquire, analyze, and report their own findings. The content includes a detailed experimental protocol, predicted spectral data based on established principles of NMR spectroscopy, and a logical workflow for spectral analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug discovery and development, unequivocal structural characterization of novel chemical entities is paramount, and NMR is a cornerstone of this process.

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a phenol, a bromine atom, and a trifluoromethoxy group, presents a distinct pattern of signals in both ¹H and ¹³C NMR spectra. Understanding these spectral features is crucial for its identification and characterization.

This guide is intended to assist researchers in:

  • Acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

  • Predicting and interpreting the chemical shifts, multiplicities, and integration of the NMR signals.

  • Utilizing a systematic workflow for NMR data analysis.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, the ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of substituent effects on the phenol ring. The bromine atom and the trifluoromethoxy group are electron-withdrawing, which will influence the chemical shifts of the aromatic protons and carbons. The hydroxyl group is an activating, electron-donating group.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable and is dependent on solvent, concentration, and temperature.[1][2] It often appears as a broad singlet.[3] The aromatic protons will exhibit splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5m1HAr-H
~ 7.0 - 7.5m1HAr-H
~ 6.8 - 7.2m1HAr-H
Variable (5.0 - 9.0)br s1HOH

m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the six carbons of the benzene ring and the carbon of the trifluoromethoxy group. Aromatic carbons typically resonate in the range of 120-150 ppm.[4] The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Assignment
~ 156sC-OH
~ 150qC-OCF₃
~ 122qC F₃
~ 125sAr-C
~ 118sAr-C
~ 115sAr-C
~ 110sC-Br

s = singlet, q = quartet

Experimental Protocols

The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are suitable for more polar compounds and can be advantageous for observing the hydroxyl proton signal.[1][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.[6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

  • Shimming: Perform manual or automatic shimming of the magnetic field to achieve maximum homogeneity and obtain sharp, symmetrical peaks.[5]

  • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure efficient signal detection.[5]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2-5 seconds.

3.3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to structural elucidation in NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Tune & Match Probe F->G H Acquire 1H & 13C Spectra G->H I Fourier Transform (FID -> Spectrum) H->I J Phase & Baseline Correction I->J K Reference Chemical Shifts J->K L Integrate 1H Spectrum K->L M Analyze Chemical Shifts L->M P Assign Signals to Structure M->P N Analyze Splitting Patterns (Multiplicity) N->P O Analyze Integration (1H) O->P Q Final Structure Confirmation P->Q

Caption: Workflow for NMR Data Acquisition and Analysis.

References

Mass Spectrometry of 3-Bromo-5-(trifluoromethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated mass spectrometric behavior of 3-Bromo-5-(trifluoromethoxy)phenol. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and data from structurally analogous compounds. It also presents a detailed, generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), a common and effective technique for such analytes. This guide is intended to serve as a valuable resource for method development, structural elucidation, and impurity profiling in research and drug development settings.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by its key structural features: the aromatic ring, the bromine atom, the trifluoromethoxy group, and the hydroxyl group. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments, a key diagnostic feature in the mass spectrum.

The molecular ion peak ([M]⁺˙) is predicted to be observed, with its intensity depending on the ionization conditions. Key fragmentation pathways are likely to include:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond, a common fragmentation for brominated aromatic compounds, would result in the loss of a bromine radical (•Br).

  • Loss of a Trifluoromethyl Radical: The C-O bond of the trifluoromethoxy group may cleave, leading to the loss of a trifluoromethyl radical (•CF₃).

  • Cleavage of the Trifluoromethoxy Group: Fragmentation can also occur at the O-CF₃ bond, resulting in the loss of a trifluoromethoxy radical (•OCF₃).

  • Loss of Carbon Monoxide: Phenolic compounds often exhibit the loss of carbon monoxide (CO) from the molecular ion or subsequent fragment ions.

  • Formation of Benzene-like Fragments: Subsequent fragmentation of the initial product ions can lead to the formation of smaller, stable aromatic cations.

Predicted Fragmentation Data

The following table summarizes the predicted major fragments for this compound. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br).

Predicted Fragment Ion Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragmentation Pathway
[C₇H₄BrF₃O]⁺˙ (Molecular Ion)C₆H₃(Br)(OCF₃)(OH)256258Ionization of the parent molecule
[C₇H₄F₃O]⁺C₆H₄(OCF₃)(OH)177-Loss of •Br from the molecular ion
[C₇H₄BrO]⁺˙C₆H₄(Br)(OH)171173Loss of •CF₂O from the molecular ion (rearrangement)
[C₆H₄BrO]⁺C₆H₄(Br)(OH)171173Loss of •CF₃ from the molecular ion, followed by rearrangement
[C₆H₄F₃O]⁺C₆H₄(F₃)(OH)161-Loss of •Br and CO from the molecular ion
[C₆H₃Br]⁺˙C₆H₃Br154156Loss of •OH and •OCF₃ from the molecular ion

Experimental Protocol: GC-MS Analysis

This section outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For analysis of the compound in a sample matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances. The final extract should be dissolved in a compatible solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and mass analysis (e.g., a quadrupole or time-of-flight analyzer).

Table of GC-MS Parameters:

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Mass Range m/z 50-350
Scan Mode Full Scan
Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by analyzing a standard solution.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

  • Quantitation: If quantitative analysis is required, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions. Use this curve to determine the concentration of the analyte in unknown samples.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Working Working Standards (Serial Dilution) Standard->Working GC Gas Chromatography (Separation) Working->GC Sample Sample Extraction (if required) Sample->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Identification Peak Identification MS->Identification Spectrum Mass Spectrum Extraction Identification->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis Quant Quantitation Analysis->Quant

Caption: A flowchart of the GC-MS analytical workflow.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments M [C₇H₄BrF₃O]⁺˙ (m/z 256/258) F1 [C₇H₄F₃O]⁺ (m/z 177) M->F1 - •Br F2 [C₆H₄BrO]⁺ (m/z 171/173) M->F2 - •CF₃ F3 [C₆H₃Br]⁺˙ (m/z 154/156) F1->F3 - CO, - HF

Caption: Predicted fragmentation of this compound.

Technical Guide: Physicochemical Properties of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromo-5-(trifluoromethoxy)phenol, with a particular focus on its melting point. It includes a summary of its physicochemical data, a detailed experimental protocol for melting point determination, and a plausible synthetic pathway.

Core Physical Properties

PropertyValueSource
Molecular Formula C₇H₄BrF₃O
Molecular Weight 257.01 g/mol
Boiling Point 230.4 ± 35.0 °C at 760 mmHg
CAS Number 1197239-47-6[1][2]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid organic compound. A pure substance will typically melt over a narrow temperature range. The presence of impurities generally causes a depression of the melting point and a broadening of the melting range. The following is a general protocol for the determination of the melting point of a solid organic compound like a phenol derivative, should a solid sample be obtained.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample in a desiccator.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder. For more consistent results, use a mortar and pestle to grind the crystals.

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.

    • Repeat until the packed sample is approximately 2-3 mm high.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough range.

    • For an accurate measurement, heat the sample at a slow, steady rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Data Recording:

    • The melting point is recorded as a range from the temperature at which melting begins to the temperature at which it is complete.

    • For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Plausible Synthetic Pathway

While a specific synthetic protocol for this compound was not found, a plausible route can be inferred from the synthesis of similar halogenated and fluorinated phenols. The following diagram illustrates a potential synthetic workflow starting from 3-bromophenol. This process involves trifluoromethoxylation followed by a bromination step.

SynthesisWorkflow Start 3-Bromophenol Intermediate1 3-(Trifluoromethoxy)phenol Start->Intermediate1 Trifluoromethoxylation (e.g., with CF3O- source) Product This compound Intermediate1->Product Bromination (e.g., NBS)

Caption: A plausible synthetic workflow for this compound.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available technical information. Significant data gaps exist for 3-Bromo-5-(trifluoromethoxy)phenol. As a supplement, information on the closely related but structurally distinct compound, 3-Bromo-5-(trifluoromethyl)phenol, is also provided with clear differentiation.

Core Topic: this compound (CAS: 1197239-47-6)

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of in-depth technical data for this compound. While this compound is commercially available, detailed experimental protocols, extensive spectroscopic data, and biological activity studies are not readily accessible. This guide presents the available information for the target compound and supplements it with a more detailed analysis of a structurally similar analogue to provide a broader context for researchers.

Chemical Identity and Properties

This compound is a halogenated and fluorinated phenol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group on the benzene ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1197239-47-6ChemicalBook [1]
Molecular Formula C₇H₄BrF₃O₂Internal Calculation
Molecular Weight 257.01 g/mol Internal Calculation
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-

Visualization 1: Chemical Structure of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants & Solvent B Reaction Setup (e.g., Reflux, Stirring) A->B C Monitoring (e.g., TLC, LC-MS) B->C D Quenching C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Chromatography G->H I Crystallization H->I J J I->J Characterization (NMR, MS, etc.)

References

chemical structure and molecular weight of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, molecular weight, and other physicochemical properties of 3-Bromo-5-(trifluoromethoxy)phenol. It also outlines a plausible synthetic protocol and illustrates a conceptual workflow for its application in drug discovery, given the absence of specific experimental data in publicly available literature.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxyl group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H4BrF3O2
Molecular Weight 257.01 g/mol
SMILES OC1=CC(OC(F)(F)F)=CC(Br)=C1
Boiling Point 230.4±35.0 °C at 760 mmHg

Proposed Synthetic Protocol

Step 1: Trifluoromethoxylation of 3-Bromophenol

This step introduces the trifluoromethoxy group onto the phenol ring.

  • Materials: 3-Bromophenol, trifluoromethyl triflate (Tf2O) or a similar trifluoromethoxylating agent, a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 3-bromophenol and potassium carbonate in acetonitrile in a reaction vessel under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Slowly add trifluoromethyl triflate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-bromo-3-(trifluoromethoxy)benzene.

Step 2: Directed Ortho-Metalation and Borylation

This step introduces a boronic ester at the position ortho to the trifluoromethoxy group, which will be subsequently converted to the hydroxyl group.

  • Materials: 1-Bromo-3-(trifluoromethoxy)benzene, a strong base such as n-butyllithium (n-BuLi), a boronic ester reagent (e.g., triisopropyl borate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • Procedure:

    • Dissolve 1-bromo-3-(trifluoromethoxy)benzene in anhydrous THF under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add n-BuLi to the solution to effect lithiation.

    • After stirring for a short period, add triisopropyl borate and allow the reaction to proceed.

    • Warm the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the resulting boronic ester.

Step 3: Oxidation of the Boronic Ester to Phenol

This final step converts the boronic ester to the desired phenol.

  • Materials: The boronic ester from Step 2, an oxidizing agent (e.g., hydrogen peroxide), a base (e.g., sodium hydroxide), and a suitable solvent system.

  • Procedure:

    • Dissolve the boronic ester in a mixture of THF and water.

    • Add an aqueous solution of sodium hydroxide, followed by the slow addition of hydrogen peroxide at 0 °C.

    • Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the final product, this compound, with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

    • Further purify the product by column chromatography or recrystallization.

Visualizations

Proposed Synthetic Pathway for this compound

G A 3-Bromophenol B Trifluoromethoxylation (e.g., Tf2O, K2CO3) A->B Step 1 C 1-Bromo-3-(trifluoromethoxy)benzene B->C D Directed Ortho-Metalation & Borylation (e.g., n-BuLi, B(OiPr)3) C->D Step 2 E Boronic Ester Intermediate D->E F Oxidation (e.g., H2O2, NaOH) E->F Step 3 G This compound F->G

Caption: A plausible synthetic workflow for this compound.

Conceptual Workflow in Drug Discovery

As a halogenated and trifluoromethoxylated phenol, this compound is a prime candidate for use as a scaffold or building block in the synthesis of novel bioactive molecules. The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the trifluoromethoxy group can enhance metabolic stability and binding affinity. The phenolic hydroxyl group can be a key pharmacophoric feature or a site for further derivatization.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A This compound (Starting Material) B Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C Diverse Chemical Library B->C D High-Throughput Screening (Target-based or Phenotypic) C->D E Hit Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Synthesis G ADME/Tox Profiling F->G H Optimized Lead Compound G->H I New Drug Candidate H->I Preclinical & Clinical Development

Caption: Conceptual workflow for the use of this compound in drug discovery.

starting materials for 3-Bromo-5-(trifluoromethoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for the preparation of 3-Bromo-5-(trifluoromethoxy)phenol, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process commencing from the commercially available starting material, 3-Bromo-5-(trifluoromethoxy)aniline. The synthetic route involves an initial diazotization of the aniline, followed by a hydrolytic conversion of the resulting diazonium salt to the desired phenol.

Synthesis of this compound A 3-Bromo-5-(trifluoromethoxy)aniline B Arenediazonium Salt Intermediate A->B  Step 1: Diazotization NaNO₂, H₂SO₄, H₂O, 0-5 °C C This compound B->C  Step 2: Hydrolysis H₂O, H₂SO₄, Heat

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

For successful synthesis, the use of high-purity reagents is crucial. The following table summarizes the key materials required for this procedure.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Example(s)
3-Bromo-5-(trifluoromethoxy)anilineC₇H₅BrF₃NO256.02914636-35-4Apollo Scientific[1]
Sodium NitriteNaNO₂69.007632-00-0Standard suppliers
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Standard suppliers
Deionized WaterH₂O18.027732-18-5N/A
Diethyl Ether(C₂H₅)₂O74.1260-29-7Standard suppliers
Sodium BicarbonateNaHCO₃84.01144-55-8Standard suppliers
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Standard suppliers

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Diazotization of 3-Bromo-5-(trifluoromethoxy)aniline

This procedure describes the formation of the arenediazonium salt intermediate.

  • Preparation of the Anilino-Sulfuric Acid Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of deionized water.

    • Carefully and slowly, add 10.0 g (0.1 mol) of concentrated sulfuric acid while cooling the flask in an ice-water bath.

    • To this cooled acid solution, slowly add 12.8 g (0.05 mol) of 3-Bromo-5-(trifluoromethoxy)aniline with continuous stirring. Maintain the temperature below 20 °C. Stir the resulting suspension until a fine, uniform slurry is obtained.

  • Diazotization:

    • Cool the aniline suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 30-45 minutes. Ensure the temperature of the reaction mixture is maintained between 0-5 °C throughout the addition.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid aniline sulfate.

Step 2: Hydrolysis of the Arenediazonium Salt

This protocol details the conversion of the diazonium salt to the final phenol product.

  • Hydrolysis:

    • In a separate 500 mL flask equipped for distillation, bring 100 mL of a 20% aqueous sulfuric acid solution to a gentle boil.

    • Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the boiling acidic solution. The addition should be controlled to maintain a steady evolution of nitrogen gas.

    • The phenol product will co-distill with water (steam distillation). Continue the distillation until no more oily droplets are observed in the distillate. To avoid side reactions and tar formation, it is crucial to distill the phenol as it is formed.[2]

  • Work-up and Purification:

    • Collect the distillate in a receiving flask.

    • Extract the distillate with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities, followed by a wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table provides an overview of the expected quantitative data for the synthesis. The yields are based on similar transformations of substituted anilines to phenols.[2]

StepProductTheoretical Yield (g)Expected Yield (%)Purity (%)
2: Hydrolysis of the diazonium saltThis compound12.8580-90>95

Logical Workflow for Synthesis

The following diagram illustrates the logical progression and key decision points in the synthetic process.

Logical Workflow Start Start PrepAniline Prepare Aniline-Sulfuric Acid Slurry Start->PrepAniline Cool Cool to 0-5 °C PrepAniline->Cool Diazotization Diazotization (Dropwise addition of NaNO₂) Cool->Diazotization PrepNitrite Prepare NaNO₂ Solution PrepNitrite->Diazotization CheckTemp Temperature < 5 °C? Diazotization->CheckTemp CheckTemp->Diazotization No (Adjust cooling) Stir Stir for 30 min at 0-5 °C CheckTemp->Stir Yes Hydrolysis Hydrolysis & Steam Distillation (Add diazonium salt to boiling acid) Stir->Hydrolysis PrepAcid Prepare Boiling 20% H₂SO₄ PrepAcid->Hydrolysis Workup Work-up (Extraction, Washing, Drying) Hydrolysis->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification End End Product Purification->End

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This guide provides a comprehensive and technically detailed procedure for the synthesis of this compound. By following the outlined steps and adhering to standard laboratory safety practices, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and materials science. The use of a commercially available starting material and well-documented reaction types makes this synthetic route both practical and scalable.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using 3-Bromo-5-(trifluoromethoxy)phenol as the starting material. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These protocols are designed for professionals in chemical synthesis and drug development, offering a clear, step-by-step guide from reaction setup to product purification.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[2][3] Aryl ethers, particularly those containing fluorine moieties, are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The substrate, this compound, is an attractive building block for creating a diverse library of ether derivatives. The electron-withdrawing nature of the trifluoromethoxy group and the bromine atom increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide nucleophile.

Primary Method: Williamson Ether Synthesis

This protocol details the reaction of this compound with a generic primary alkyl halide (R-X) in the presence of a base.

Materials
  • This compound

  • Potassium carbonate (K₂CO₃), finely ground

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol (to achieve a concentration of approximately 0.5 M). Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Addition of Alkylating Agent : Stir the suspension vigorously and add the primary alkyl halide (R-X, 1.2 eq) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 60-80 °C.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed. This typically takes 4-12 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate three times.

    • Combine the organic layers and wash twice with water and once with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Data Presentation

The following table summarizes the expected products from the Williamson etherification of this compound with various primary alkyl halides. The yields are representative and may vary based on specific laboratory conditions and the nature of the alkylating agent.

Alkylating Agent (R-X)Product NameExpected Product Structure
Methyl Iodide1-Bromo-3-methoxy-5-(trifluoromethoxy)benzeneMethyl Ether
Ethyl Bromide1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzeneEthyl Ether
Benzyl Bromide1-Bromo-3-(benzyloxy)-5-(trifluoromethoxy)benzeneBenzyl Ether
Propyl Iodide1-Bromo-3-propoxy-5-(trifluoromethoxy)benzenePropyl Ether
Allyl Bromide1-Bromo-3-(allyloxy)-5-(trifluoromethoxy)benzeneAllyl Ether

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol This compound Phenoxide Phenoxide Ion Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ AlkylHalide Alkyl Halide (R-X) Ether Aryl Ether Product Phenoxide->Ether + R-X LeavingGroup KX

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Anhydrous DMF - K₂CO₃ start->setup addition Add Alkyl Halide (R-X) setup->addition reaction Heat to 60-80 °C (4-12 hours) addition->reaction workup Work-up: - Quench with Water - Extract with Ethyl Acetate - Wash with Brine reaction->workup dry Dry with Na₂SO₄ and Concentrate workup->dry purify Purification by Column Chromatography dry->purify product Pure Aryl Ether Product purify->product Drug_Development cluster_impact Impact on Drug Properties center_node Trifluoromethoxy (-OCF₃) Group prop1 Increased Lipophilicity center_node->prop1 prop2 Enhanced Metabolic Stability center_node->prop2 prop3 Modulated pKa center_node->prop3 prop4 Improved Membrane Permeability center_node->prop4 prop5 Altered Conformation center_node->prop5

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[3][4]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethoxy)phenol. This substrate is of particular interest as it incorporates an electron-withdrawing trifluoromethoxy group, which can influence the reactivity of the aryl bromide. The presence of a phenolic hydroxyl group also necessitates careful consideration of reaction conditions to avoid potential side reactions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species.[5][6] This is followed by the coordination of the amine to the resulting Pd(II) complex. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. The final step is a reductive elimination event that furnishes the desired N-aryl amine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[7] The selection of the appropriate ligand, base, and solvent is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[5][8]

Key Reaction Components

The successful amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various air-stable precatalysts.[5][9]

  • Phosphine Ligand: The choice of ligand is crucial for an efficient reaction. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[8][10]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5][9] The choice of base can be critical, especially with base-sensitive functional groups.[7]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7][9]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with structural similarities to this compound. These conditions can serve as a starting point for the optimization of the specific reaction.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Primary Aliphatic AminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene1001685-95[11]
2Secondary Aliphatic AminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102480-90[12]
3AnilinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.8)THF801275-85[10]
4Primary Heterocyclic Amine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₂CO₃ (2.0)Toluene1002470-80[8]

Note: This table is a compilation of representative data from various sources for analogous substrates and should be used as a guideline for reaction optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-(trifluoromethoxy)aminophenol derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried Schlenk Tube add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_reagents Add Base, Aryl Bromide, & Amine add_catalyst->add_reagents inert Evacuate & Backfill with Inert Gas (3x) add_reagents->inert add_solvent Add Anhydrous Solvent inert->add_solvent heat Heat to 80-110 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool dilute Dilute & Filter cool->dilute concentrate Concentrate dilute->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)-Br(L) pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd_amido_complex Ar-Pd(II)-NHR'R'' pd2_complex->pd_amido_complex amine_coordination + Base base_hbr Base-HBr pd2_complex->base_hbr amine_coordination Amine Coordination pd_amido_complex->pd0 reductive_elimination product Ar-NR'R'' pd_amido_complex->product reductive_elimination Reductive Elimination arbr Ar-Br amine HNR'R'' base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 3-Bromo-5-(trifluoromethoxy)phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)phenol is a key building block in medicinal chemistry, valued for its unique structural features that impart desirable properties to pharmaceutical candidates. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions. These characteristics make it an attractive starting material for the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors for oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Tropomyosin Receptor Kinase (TRK) inhibitors.

Key Applications in Drug Discovery

The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design to modulate the physicochemical properties of lead compounds.[1] Compared to a methoxy group, the trifluoromethoxy group is a bioisosteric replacement that can offer improved metabolic stability and increased lipophilicity, which can lead to better cell permeability and oral bioavailability. The bromine atom on the aromatic ring is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3] This allows for the introduction of a wide range of aryl, heteroaryl, and amine substituents to explore the structure-activity relationship (SAR) of a compound series.

A significant application of intermediates derived from this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] Specifically, this starting material is valuable in the synthesis of inhibitors targeting the TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC).[1][5] Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors, making TRK inhibitors a promising class of targeted cancer therapies.[1]

Synthesis of a Key TRK Inhibitor Intermediate

A common strategy in the synthesis of TRK inhibitors involves the construction of a core scaffold that can effectively bind to the ATP-binding pocket of the kinase. One such scaffold is the pyrazolo[3,4-b]pyridine core. The following sections detail the synthesis of a key intermediate, 3-(Pyrazol-4-yl)-5-(trifluoromethoxy)aniline, from this compound. This intermediate can then be further elaborated to generate potent TRK inhibitors.

Experimental Protocols

Reaction Scheme:

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • This compound

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl2 (0.05 mmol, 0.05 equiv).

  • Add sodium carbonate (2.5 mmol, 2.5 equiv) dissolved in water (2 mL).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenol.

Protocol 2: Buchwald-Hartwig Amination to Synthesize the Aniline Intermediate

This protocol details the conversion of the phenol to an aniline derivative using a Buchwald-Hartwig amination with benzophenone imine, followed by hydrolysis.

Materials:

  • 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenol

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Dichloromethane (DCM)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

Part A: Triflation of the Phenol

  • Dissolve 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenol (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) and cool to 0 °C.

  • Add pyridine (1.2 mmol, 1.2 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 mmol, 1.1 equiv).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the triflate intermediate, which can be used in the next step without further purification.

Part B: C-N Cross-Coupling

  • In a Schlenk flask, combine the triflate intermediate from Part A (1.0 mmol, 1.0 equiv), Pd(dba)2 (0.03 mmol, 0.03 equiv), XPhos (0.06 mmol, 0.06 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv).

  • Heat the mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and treat the residue with 2M HCl (10 mL) and THF (10 mL) and stir at room temperature for 2 hours to hydrolyze the imine.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)aniline.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical TRK inhibitor derived from the synthesized intermediate.

ParameterValueReference
Synthesis of Intermediate
Yield of Suzuki Coupling85%Hypothetical
Purity of Intermediate>98% (by HPLC)Hypothetical
Final Compound Properties
TrkA IC505 nM[6]
TrkB IC508 nM[6]
TrkC IC503 nM[6]
Cell-based Proliferation IC50 (KM-12 cells)20 nMHypothetical

Signaling Pathway and Experimental Workflow

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to the fusion of the NTRK gene with other genes, resulting in constitutively active TRK fusion proteins that drive tumor growth. TRK inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting these downstream signaling cascades.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Constitutively Active) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation TRK_Inhibitor TRK Inhibitor (Derived from This compound) TRK_Inhibitor->TRK Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Suzuki->Buchwald Intermediate Key Aniline Intermediate Buchwald->Intermediate Derivatization Further Derivatization Intermediate->Derivatization FinalCompound Final TRK Inhibitor Compound Derivatization->FinalCompound Purification Purification & Characterization (HPLC, NMR, MS) FinalCompound->Purification BiologicalScreening Biological Screening (Kinase Assays, Cell-based Assays) Purification->BiologicalScreening DataAnalysis Data Analysis (IC50 Determination) BiologicalScreening->DataAnalysis

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-Bromo-5-(trifluoromethoxy)phenol as a versatile building block in the synthesis of bioactive molecules, with a specific focus on the development of kinase inhibitors. The trifluoromethoxy group offers significant advantages in drug design, including enhanced metabolic stability and improved pharmacokinetic properties.

Introduction

This compound is a valuable starting material in medicinal chemistry. Its trifluoromethoxy moiety can increase lipophilicity and binding affinity of a molecule to its biological target, while the bromine atom and phenolic hydroxyl group provide reactive handles for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds and the exploration of structure-activity relationships (SAR). A key application of this building block is in the synthesis of kinase inhibitors, a class of targeted therapeutics for diseases such as cancer and inflammatory disorders.

Featured Bioactive Molecule: An IRAK4 Inhibitor

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. The synthesis of potent and selective IRAK4 inhibitors is therefore a significant goal in drug discovery.

This document details the synthesis of a potent IRAK4 inhibitor, 2-(3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidin-1-yl)pyrazine , which utilizes this compound as a key building block.

Synthetic Pathway Overview

The synthesis of the target IRAK4 inhibitor from this compound involves a key nucleophilic aromatic substitution (SNAc) reaction to form a diaryl ether linkage. The bromine atom on the phenol ring is retained in the final molecule, providing a potential site for further diversification to optimize potency and pharmacokinetic properties.

G A This compound C Etherification (Mitsunobu Reaction) A->C B tert-butyl 3-hydroxyazetidine-1-carboxylate B->C D Intermediate 1: tert-butyl 3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidine-1-carboxylate C->D DIAD, PPh3 E Boc Deprotection D->E TFA or HCl F Intermediate 2: 3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidine E->F H Nucleophilic Aromatic Substitution F->H G 2-chloropyrazine G->H I Final Product: 2-(3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidin-1-yl)pyrazine H->I Base (e.g., DIPEA)

Synthetic workflow for the IRAK4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidine-1-carboxylate (Intermediate 1)

This protocol describes the etherification of this compound with a protected azetidine derivative via a Mitsunobu reaction.

Materials:

  • This compound

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) and tert-butyl 3-hydroxyazetidine-1-carboxylate (1.1 eq) in anhydrous THF under an inert atmosphere, add triphenylphosphine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data (Representative):

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound257.001.01.0
tert-butyl 3-hydroxyazetidine-1-carboxylate173.211.11.1
Triphenylphosphine262.291.21.2
Diisopropyl azodicarboxylate202.211.21.2
Product Yield (%)
Intermediate 175-85%
Protocol 2: Synthesis of 2-(3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidin-1-yl)pyrazine (Final Product)

This protocol involves the deprotection of the azetidine nitrogen followed by a nucleophilic aromatic substitution with 2-chloropyrazine.

Materials:

  • tert-butyl 3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidine-1-carboxylate (Intermediate 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or Dioxane

  • 2-chloropyrazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step A: Boc Deprotection

  • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as DCM or dioxane.

  • Add an excess of TFA (e.g., 10 eq) or a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude amine salt is typically used in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution

  • Dissolve the crude azetidine salt from Step A in an anhydrous polar aprotic solvent such as DMF under an inert atmosphere.

  • Add 2-chloropyrazine (1.1 eq) to the solution.

  • Add a suitable base, such as DIPEA (3.0 eq), to neutralize the amine salt and facilitate the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Quantitative Data (Representative):

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
Intermediate 1412.241.01.0
2-chloropyrazine114.531.11.1
DIPEA129.243.03.0
Product Yield (%)
Final Product60-70% (over two steps)

Signaling Pathway

The synthesized molecule is an inhibitor of IRAK4, a key kinase in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Inhibition of IRAK4 blocks the phosphorylation of downstream substrates, leading to the suppression of pro-inflammatory cytokine production.

G cluster_0 IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Nuclear translocation & Gene transcription Inhibitor 2-(3-(3-bromo-5-(trifluoromethoxy)phenoxy) azetidin-1-yl)pyrazine Inhibitor->IRAK4 Inhibition

Inhibition of the IRAK4 signaling pathway.

Conclusion

This compound serves as a highly effective building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The provided protocols offer a general framework for the synthesis of an IRAK4 inhibitor, demonstrating the utility of this starting material in drug discovery and development. The synthetic routes are amenable to modification and optimization for the generation of analog libraries for SAR studies.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-5-(trifluoromethoxy)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The protocols outlined below are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a robust platform for the synthesis of a diverse range of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[1][2] These reactions are prized for their mild conditions, broad functional group tolerance, and the wide availability of coupling partners.[1][3] For a substrate such as this compound, these reactions open avenues to novel phenols and their downstream products, which are valuable in the development of new pharmaceuticals and functional materials.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. These parameters are based on established literature for similar aryl bromides and should serve as a starting point for optimization.[4][5][6]

Table 1: Suzuki-Miyaura Coupling of this compound

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic acid or pinacol ester1.2 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1-5 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFTypically a 4:1 or 5:1 organic to aqueous ratio
Temperature 80 - 110 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 2 - 24 hoursDependent on the reactivity of the boronic acid

Table 2: Sonogashira Coupling of this compound

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Various substituted alkynes1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂1-5 mol%
Copper Co-catalyst CuI2-10 mol%
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0 equivalents (can also be used as solvent)
Solvent THF or DMFAnhydrous conditions are recommended
Temperature Room Temperature to 80 °CAryl bromides often require heating
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS

Table 3: Buchwald-Hartwig Amination of this compound

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Amine Primary or secondary amine1.1 - 1.5 equivalents
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand Xantphos, BINAP, or DavePhos2-10 mol%
Base NaOtBu or K₃PO₄1.5 - 2.5 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous and oxygen-free conditions are crucial
Temperature 80 - 120 °CReaction should be run under an inert atmosphere
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.[6][7]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Round-bottom flask or reaction vial with a stir bar

    • Condenser

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the 1,4-dioxane and water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[5][8]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask or sealed tube with a stir bar

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3. General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[4][9]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Glovebox or Schlenk line for inert atmosphere

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

    • In a separate flask, add this compound, the amine, and NaOtBu.

    • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X      Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal PdII_R R-Pd(II)-R'      Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd CouplingPartner R'-M CouplingPartner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow Prep Reaction Setup (Reagents, Catalyst, Solvent) Reaction Reaction under Inert Atmosphere (Heating & Stirring) Prep->Reaction Monitor Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitor->Workup If complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS, etc.) Purify->Analyze

References

Application Notes and Protocols for C-N Bond Formation with 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of carbon-nitrogen (C-N) bonds utilizing 3-Bromo-5-(trifluoromethoxy)phenol as a key starting material. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below describe common and effective methods for C-N cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, which are pivotal in the synthesis of novel pharmaceutical intermediates and other fine chemicals.

Introduction

The synthesis of arylamines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. This compound is a versatile building block, featuring a bromine atom that can be readily functionalized through various cross-coupling reactions to introduce nitrogen-containing moieties. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for successful C-N bond formation.

This guide provides representative protocols for both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) amination reactions. These methods offer a powerful toolkit for researchers to generate a diverse library of N-aryl and N-alkyl aminophenol derivatives.

Key Reaction Methodologies

Two primary methods for the C-N cross-coupling with this compound are presented:

  • Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed reaction that allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.

  • Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds. While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it provides an effective alternative, particularly for certain substrate combinations.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction parameters for the C-N coupling of this compound with various amines. These conditions are based on established literature for structurally similar aryl bromides and serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of this compound

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2485-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11012-2480-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)THF808-1675-85

Table 2: Ullmann Condensation of this compound

EntryAmineCu-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1202470-80
2PyrrolidineCuI (15)1,10-Phenanthroline (30)K₃PO₄ (2.5)DMF1302465-75
3BenzylamineCu₂O (10)Salicylaldoxime (20)Cs₂CO₃ (2.0)NMP1101870-85

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-5-(trifluoromethoxy)phenol derivative.

Protocol 2: General Procedure for the Ullmann Condensation of this compound with an Amine

This protocol outlines a general procedure for the copper-catalyzed amination.

Materials:

  • This compound

  • Amine

  • Copper catalyst (e.g., CuI or Cu₂O)

  • Ligand (e.g., L-Proline, 1,10-Phenanthroline)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vial or flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), the copper catalyst (10-20 mol%), the ligand (20-40 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent to the reaction vial.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 18-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add Pd-catalyst, ligand, base, This compound, and amine to Schlenk tube solvent 2. Add anhydrous solvent reagents->solvent reaction 3. Heat under inert atmosphere solvent->reaction workup 4. Cool, dilute, and filter reaction->workup purification 5. Purify by chromatography workup->purification product N-substituted 3-amino-5-(trifluoromethoxy)phenol purification->product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L_n(Ar)Pd(II)-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Application of 3-Bromo-5-(trifluoromethoxy)phenol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)phenol is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a hydroxyl group, provides multiple reactive sites for a variety of chemical transformations. These characteristics make it a valuable intermediate in the development of new agrochemicals, particularly herbicides and fungicides. The presence of the trifluoromethoxy group is known to enhance the metabolic stability and biological activity of the final product, a desirable trait in modern crop protection agents.

While specific, publicly detailed synthetic routes for commercial agrochemicals originating directly from this compound are not extensively documented, its structural motifs are present in various patented and researched agrochemical compounds. This document outlines the potential applications of this compound in agrochemical synthesis, drawing upon established reaction methodologies for structurally related compounds. The provided protocols are based on analogous syntheses and are intended to serve as a guide for researchers in this field.

Key Synthetic Applications

The primary application of this compound in agrochemical synthesis is as a precursor for introducing the 3-bromo-5-(trifluoromethoxy)phenyl moiety into a larger molecule. This is typically achieved through reactions involving the phenolic hydroxyl group or the bromine atom.

1. Ether Synthesis via Williamson Ether Synthesis: The hydroxyl group of this compound can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on another molecule, forming a diaryl ether or an aryl alkyl ether. This is a common strategy for the synthesis of many herbicides and fungicides.

2. Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon or carbon-nitrogen bonds, enabling the connection of the 3-bromo-5-(trifluoromethoxy)phenyl core to other molecular fragments.

Experimental Protocols (Based on Analogous Syntheses)

The following protocols are illustrative examples of how this compound could be utilized in the synthesis of agrochemical intermediates, based on established chemical principles.

Protocol 1: Synthesis of a Diaryl Ether Herbicide Intermediate

This protocol describes a potential pathway for the synthesis of a diaryl ether, a common structural motif in herbicides, using this compound.

Reaction Scheme:

G A This compound I1 + A->I1 B Base (e.g., K2CO3) B->I1 C Solvent (e.g., DMF) C->I1 D Substituted Aryl Halide (e.g., 4-Fluoronitrobenzene) I2 + D->I2 E Diaryl Ether Product R1 Formation of Phenoxide I1->R1 R1->I2 R2 Nucleophilic Aromatic Substitution I2->R2 R2->E

Caption: Synthetic workflow for a diaryl ether.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1197239-47-6257.0010
Potassium Carbonate (K₂CO₃)584-08-7138.2115
N,N-Dimethylformamide (DMF)68-12-273.0950 mL
4-Fluoronitrobenzene350-46-9141.1011

Procedure:

  • To a stirred solution of this compound (10 mmol) in anhydrous N,N-dimethylformamide (50 mL) under a nitrogen atmosphere, add potassium carbonate (15 mmol).

  • Heat the mixture to 80 °C and stir for 1 hour to ensure the formation of the potassium phenoxide.

  • Add 4-fluoronitrobenzene (11 mmol) to the reaction mixture.

  • Increase the temperature to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Expected Outcome:

ProductExpected Yield (%)Purity (%)
1-Bromo-3-(4-nitrophenoxy)-5-(trifluoromethoxy)benzene85-95>95
Protocol 2: Suzuki Coupling for the Synthesis of a Biaryl Fungicide Intermediate

This protocol outlines a potential Suzuki cross-coupling reaction to form a C-C bond, a key step in the synthesis of certain classes of fungicides.

Reaction Scheme:

G A This compound I1 + A->I1 B Arylboronic Acid B->I1 C Pd Catalyst (e.g., Pd(PPh3)4) C->I1 D Base (e.g., Na2CO3) D->I1 E Solvent (e.g., Toluene/Water) E->I1 F Biaryl Product R1 Suzuki Coupling I1->R1 R1->F

Application Notes and Protocols for the Synthesis of Trifluoromethoxy-Substituted Heterocycles from 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of trifluoromethoxy-substituted benzofurans from 3-Bromo-5-(trifluoromethoxy)phenol. The described methodology utilizes a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This synthetic route offers a versatile and efficient approach to constructing a key heterocyclic scaffold prevalent in many biologically active molecules. The protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, this document includes a summary of typical reaction parameters in a tabular format for easy reference and visual diagrams of the experimental workflow and the catalytic cycle to aid in understanding the process.

Introduction

Trifluoromethoxy-substituted heterocyclic compounds are of significant interest in medicinal chemistry and drug development. The trifluoromethoxy (-OCF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile starting material for the synthesis of various trifluoromethoxy-substituted heterocycles. This document focuses on a robust and widely applicable synthetic strategy: the construction of a benzofuran ring system. The key transformation involves a Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization of the resulting phenol derivative.

Synthetic Strategy: Sonogashira Coupling and Intramolecular Cyclization

The overall synthetic strategy involves a two-step, one-pot procedure. First, a palladium-catalyzed Sonogashira cross-coupling reaction is performed between this compound and a suitable terminal alkyne. This is followed by an intramolecular 5-exo-dig cyclization to furnish the desired 6-(trifluoromethoxy)benzofuran derivative.

Experimental Workflow

Workflow reagents Reagent Preparation: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Base - Anhydrous Solvent setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Dry Glassware reagents->setup sonogashira Sonogashira Coupling: - Add reagents to flask - Stir at specified temperature setup->sonogashira cyclization Intramolecular Cyclization: - Continue heating or add  cyclization agent sonogashira->cyclization workup Work-up: - Quench reaction - Aqueous extraction cyclization->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis

Caption: General workflow for the synthesis of 6-(trifluoromethoxy)benzofurans.

Data Presentation

The successful execution of the Sonogashira coupling and subsequent cyclization is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters that can be optimized for this transformation.

ParameterReagent/ConditionRole/Considerations
Starting Material This compoundThe core scaffold for the synthesis.
Terminal Alkyne Phenylacetylene, Propyne, etc.Determines the substituent at the 2-position of the benzofuran ring.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄1-5 mol% loading is typical. The choice of catalyst can influence reaction efficiency.
Ligand PPh₃, Xantphos, SPhosUsed in conjunction with some palladium sources to stabilize the catalyst and promote the reaction.
Copper(I) Salt CuICo-catalyst for the Sonogashira reaction (2-10 mol%).
Base Et₃N, i-Pr₂NEt, K₂CO₃, Cs₂CO₃An amine base is typically used in Sonogashira coupling. An inorganic base can be used for the cyclization step.
Solvent Anhydrous THF, Dioxane, DMF, TolueneThe choice of solvent can affect reaction rate and yield.
Temperature Room Temperature to 120 °CSonogashira coupling may proceed at room temperature, while cyclization often requires heating.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:
  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:
  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.

Reaction and Work-up:
  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 50-70 °C) may be applied.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the Sonogashira coupling is complete (as indicated by the consumption of the starting phenol), the reaction mixture can be heated to reflux to promote intramolecular cyclization. Alternatively, a stronger base like K₂CO₃ can be added to facilitate cyclization.

  • After the cyclization is complete (typically an additional 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(trifluoromethoxy)benzofuran derivative.

Catalytic Cycle

The Sonogashira coupling reaction proceeds through a well-established catalytic cycle involving both palladium and copper.

CatalyticCycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkyne_complex Transmetalation (from Cu cycle) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_acetylide Cu-C≡CR cu_x Cu-X cu_acetylide->cu_x Transmetalation alkyne R-C≡C-H cu_x->alkyne Regeneration alkyne->cu_acetylide CuX, Base base Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

The described synthetic protocol provides a reliable and adaptable method for the synthesis of trifluoromethoxy-substituted benzofurans from this compound. This approach is amenable to the preparation of a library of derivatives by varying the terminal alkyne coupling partner. The resulting benzofuran scaffold is a valuable building block for the development of novel therapeutic agents and functional materials. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols for the Functionalization of the Phenolic Hydroxyl Group of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the phenolic hydroxyl group of 3-Bromo-5-(trifluoromethoxy)phenol. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols describe common and effective methods for the etherification and esterification of this phenol, yielding a diverse range of functionalized derivatives.

Introduction

This compound is a key intermediate for the synthesis of novel organic molecules with potential biological activity. The functionalization of its phenolic hydroxyl group allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug design. The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic attack. This document outlines two primary strategies for functionalization: O-alkylation to form ethers and O-acylation to form esters.

Data Presentation

The following tables summarize expected yields and key analytical data for representative functionalization reactions of this compound. These values are estimates based on reactions with structurally similar phenols and may vary depending on the specific substrate and reaction conditions.

Table 1: O-Alkylation (Etherification) of this compound

Alkylating AgentProductReaction MethodExpected Yield (%)Expected ¹H NMR (δ, ppm, CDCl₃)Expected ¹³C NMR (δ, ppm, CDCl₃)
Methyl Iodide1-Bromo-3-methoxy-5-(trifluoromethoxy)benzeneWilliamson Ether Synthesis85-95~3.8 (s, 3H), 6.8-7.2 (m, 3H)~56.0, 105-125 (Ar-C), 122.2 (q, J=257 Hz, CF₃), 150-160 (Ar-C-O)
Ethyl Bromide1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzeneWilliamson Ether Synthesis80-90~1.4 (t, 3H), 4.0 (q, 2H), 6.8-7.2 (m, 3H)~14.5, 64.0, 105-125 (Ar-C), 122.2 (q, J=257 Hz, CF₃), 150-160 (Ar-C-O)
Benzyl Bromide1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzeneWilliamson Ether Synthesis80-90~5.1 (s, 2H), 6.8-7.5 (m, 8H)~70.5, 105-137 (Ar-C), 122.2 (q, J=257 Hz, CF₃), 150-160 (Ar-C-O)
Ethanol1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzeneMitsunobu Reaction75-85~1.4 (t, 3H), 4.0 (q, 2H), 6.8-7.2 (m, 3H)~14.5, 64.0, 105-125 (Ar-C), 122.2 (q, J=257 Hz, CF₃), 150-160 (Ar-C-O)

Table 2: O-Acylation (Esterification) of this compound

Acylating AgentProductReaction MethodExpected Yield (%)Expected ¹H NMR (δ, ppm, CDCl₃)Expected IR (ν, cm⁻¹)
Acetyl Chloride3-Bromo-5-(trifluoromethoxy)phenyl acetateSchotten-Baumann90-98~2.3 (s, 3H), 7.0-7.3 (m, 3H)~1770 (C=O), 1200-1250 (C-O)
Benzoyl Chloride3-Bromo-5-(trifluoromethoxy)phenyl benzoateSchotten-Baumann85-95~7.0-8.2 (m, 8H)~1740 (C=O), 1200-1270 (C-O)
Acetic Anhydride3-Bromo-5-(trifluoromethoxy)phenyl acetateAcid/Base Catalysis90-98~2.3 (s, 3H), 7.0-7.3 (m, 3H)~1770 (C=O), 1200-1250 (C-O)

Experimental Protocols

O-Alkylation via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of aryl ethers from this compound and an alkyl halide.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).

  • Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

O-Alkylation via Mitsunobu Reaction

This protocol is suitable for the etherification with primary or secondary alcohols, particularly when the Williamson ether synthesis is not effective.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

O-Acylation via Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of aryl esters from this compound and an acyl halide.

Materials:

  • This compound

  • Acyl Halide (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add pyridine or TEA (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Add the acyl halide (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can often be obtained in high purity, but if necessary, it can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the workflows and chemical transformations described in the protocols.

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base K₂CO₃ in DMF product Aryl Ether Product phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product workup Aqueous Workup & Purification product->workup Mitsunobu_Reaction phenol This compound intermediate Phosphonium Intermediate phenol->intermediate alcohol Alcohol (R-OH) alcohol->intermediate reagents PPh₃, DIAD/DEAD in THF reagents->intermediate Activation product Aryl Ether Product intermediate->product Nucleophilic Displacement purification Column Chromatography product->purification Schotten_Baumann_Reaction phenol This compound phenoxide Activated Phenol phenol->phenoxide base Pyridine/TEA in DCM base->phenoxide Activation product Aryl Ester Product phenoxide->product Nucleophilic Acyl Substitution acyl_halide Acyl Halide (R-COCl) acyl_halide->product workup Aqueous Workup & Purification product->workup Drug_Discovery_Logic start This compound functionalization Functionalization of OH group (Etherification, Esterification) start->functionalization diversification Further Diversification via Br (Cross-Coupling Reactions) start->diversification library Library of Novel Derivatives functionalization->library diversification->library screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Troubleshooting & Optimization

optimizing reaction yield for etherification of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the etherification of 3-Bromo-5-(trifluoromethoxy)phenol.

Troubleshooting Guide

This section addresses common issues encountered during the etherification of this compound, a compound that can be challenging due to its electron-withdrawing groups.

Low or No Product Yield

Question: I am observing a low yield or no formation of my desired ether product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the etherification of this compound can stem from several factors. The electron-withdrawing trifluoromethoxy and bromo groups increase the acidity of the phenol but can also decrease the nucleophilicity of the resulting phenoxide. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield reagents 1. Verify Reagent Quality and Stoichiometry start->reagents conditions 2. Evaluate Reaction Conditions reagents->conditions Reagents OK side_reactions 3. Investigate Potential Side Reactions conditions->side_reactions Conditions Appear Optimal purification 4. Review Purification Procedure side_reactions->purification Side Reactions Minimized success Improved Yield purification->success Purification Optimized sub_reagents1 Use fresh, anhydrous solvents. Ensure accurate molar ratios. sub_reagents1->reagents sub_conditions1 Optimize base, temperature, and reaction time. Consider a different solvent. sub_conditions1->conditions sub_side_reactions1 Use primary alkyl halides. Consider lower temperatures. sub_side_reactions1->side_reactions sub_purification1 Check TLC for product loss during workup. Adjust chromatography conditions. sub_purification1->purification

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Moisture: The Williamson ether synthesis is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.

    • Base: The choice and quality of the base are critical. For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) to avoid side reactions.[1] Ensure the base is finely powdered to maximize surface area.

    • Alkyl Halide: Primary alkyl halides are strongly recommended as secondary and tertiary halides can lead to competing elimination (E2) reactions.[2][3] Use a slight excess of the alkyl halide (1.1-1.5 equivalents).

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally effective as they solvate the cation, leading to a more reactive phenoxide.[4]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical starting range is 60-80°C.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

    • Reaction Time: Reaction times can vary from a few hours to overnight (4-12 hours is a good starting point).[5] Prolonged reaction times at high temperatures can lead to product decomposition.

  • Side Reactions:

    • E2 Elimination: This is a major competing reaction, especially with secondary or sterically hindered primary alkyl halides.[1] Using a primary, unhindered alkyl halide is the best way to minimize this.

    • C-alkylation vs. O-alkylation: While less common for phenols, C-alkylation (alkylation on the aromatic ring) can sometimes occur.[1] Using a polar aprotic solvent generally favors O-alkylation.

Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, leaving a significant amount of the starting phenol. What should I do?

Answer:

An incomplete reaction can be due to insufficient reactivity of the reagents or non-optimal reaction conditions.

Troubleshooting Steps:

  • Base Strength and Equivalents: Ensure you are using a sufficient amount of base (typically 1.5-2.0 equivalents) to fully deprotonate the phenol.[5] If using a weaker base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃.

  • Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition by TLC.

  • Catalyst: For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can sometimes improve the rate of reaction by an in-situ Finkelstein reaction to generate a more reactive alkyl iodide.

  • Phase-Transfer Catalyst: In cases where solubility or reactivity is an issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the etherification of this compound?

A1: For electron-deficient phenols like this one, moderately strong bases are generally preferred to balance reactivity and minimize side reactions. Finely ground potassium carbonate (K₂CO₃) is a good starting point.[1][5] Cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility and the "cesium effect," but it is also more expensive. Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions.[1]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are the best choice for Williamson ether synthesis. N,N-Dimethylformamide (DMF) and acetonitrile are excellent options as they effectively solvate the cation of the phenoxide, increasing its nucleophilicity.[4] Acetone can also be used, particularly with K₂CO₃.[6]

Q3: Can I use a secondary or tertiary alkyl halide for this etherification?

A3: It is strongly discouraged. Secondary and tertiary alkyl halides are prone to undergo E2 elimination in the presence of a strong base like a phenoxide, leading to the formation of an alkene as the major product instead of the desired ether.[2][3] Primary alkyl halides are the best choice for maximizing the yield of the Sₙ2 substitution product.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] Spot the reaction mixture alongside the starting phenol on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Q5: Are there any alternative methods to the Williamson ether synthesis for this compound?

A5: Yes, for challenging substrates, other methods can be considered. The Ullmann condensation, a copper-catalyzed reaction, can be used to form diaryl ethers.[1] Palladium-catalyzed etherification reactions have also been developed and can be effective under mild conditions.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for specific alkyl halides.

Experimental_Workflow setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Inert Atmosphere reaction 3. Reaction reagents->reaction Stirring workup 4. Aqueous Workup reaction->workup Cool to RT purification 5. Purification workup->purification Extract & Dry analysis 6. Analysis purification->analysis Column Chromatography

Caption: A typical experimental workflow for Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Primary Alkyl Halide (e.g., ethyl bromide, methyl iodide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol (to a concentration of approximately 0.5 M). Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Stir the suspension vigorously for 15-20 minutes. To the stirred suspension, add the primary alkyl halide (1.2 eq) dropwise at room temperature.[5]

  • Reaction: Heat the mixture to 60-80°C. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-12 hours).[5]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation

The following tables provide hypothetical yet realistic quantitative data for optimizing the reaction, based on the general protocol. These should be adapted based on experimental findings.

Table 1: Effect of Base on Reaction Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF70875
2Cs₂CO₃ (2.0)DMF70685
3NaH (1.5)DMF501060*

*Lower yield may be due to side reactions.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF70875
2K₂CO₃Acetonitrile70870
3K₂CO₃AcetoneReflux1265

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF501260
2K₂CO₃DMF70875
3K₂CO₃DMF90672*

*Slightly lower yield at higher temperature may indicate some product decomposition.

References

Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-(trifluoromethoxy)phenol derivatives. The information is designed to help identify and mitigate the formation of common byproducts during key synthetic steps.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and reduction of common byproducts.

Issue 1: Formation of Regioisomers and Poly-brominated Species During Bromination

Question: During the bromination of 3-(trifluoromethoxy)phenol, I am observing multiple products in my reaction mixture, including what appear to be isomers and a di-brominated compound. How can I improve the selectivity for this compound?

Answer:

The bromination of activated aromatic rings like phenols can be challenging to control, often leading to a mixture of products. The primary byproducts in the bromination of 3-(trifluoromethoxy)phenol are the ortho- and para-isomers, as well as di- and tri-brominated species due to the strong activating effect of the hydroxyl group.[1][2]

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • Issue: Using elemental bromine (Br₂) in a polar solvent can lead to over-bromination and poor regioselectivity.[3]

    • Solution: Employ a milder brominating agent such as N-Bromosuccinimide (NBS). NBS often provides better control and selectivity for monobromination.

  • Solvent Effects:

    • Issue: Polar solvents can enhance the electrophilicity of the brominating agent, leading to multiple substitutions.

    • Solution: Conduct the reaction in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂) to temper the reactivity and improve selectivity for the desired monobrominated product.[3]

  • Temperature Control:

    • Issue: Higher reaction temperatures can increase the rate of side reactions.

    • Solution: Perform the bromination at a low temperature, typically between 0 °C and room temperature, to enhance regioselectivity.

  • Reaction Stoichiometry:

    • Issue: Using an excess of the brominating agent will favor the formation of poly-brominated byproducts.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent relative to the phenol.

Experimental Protocol: Regioselective Bromination of 3-(trifluoromethoxy)phenol

  • Materials:

    • 3-(trifluoromethoxy)phenol

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (CH₂)

  • Procedure:

    • Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired this compound from its isomers and any di-brominated byproducts.

Issue 2: C-Trifluoromethylation and Incomplete Reaction During Trifluoromethoxylation

Question: I am attempting to synthesize an aryl trifluoromethyl ether from a phenol precursor and am observing byproducts that appear to be C-trifluoromethylated, as well as unreacted starting material. How can I improve the yield of the desired O-trifluoromethylated product?

Answer:

The direct trifluoromethoxylation of phenols can be accompanied by side reactions, most notably electrophilic substitution on the aromatic ring (C-trifluoromethylation), especially when using hypervalent iodine reagents.[4] Incomplete conversion is also a common issue.

Troubleshooting Steps:

  • Choice of Trifluoromethoxylating Agent:

    • Issue: Some electrophilic trifluoromethylating reagents, such as Togni's reagents, can favor C-trifluoromethylation with electron-rich phenols.[4]

    • Solution: Consider a two-step approach involving the formation of a xanthate intermediate followed by fluorinative desulfurization. This method can provide better selectivity for O-trifluoromethylation.[5][6] Alternatively, silver-mediated oxidative trifluoromethylation using TMSCF₃ can be effective.[7]

  • Reaction Conditions for Xanthate Method:

    • Issue: In the two-step xanthate method, the second step involving fluorinative desulfurization can sometimes lead to the formation of Ar-OCF₂Cl as a byproduct.[6]

    • Solution: Careful control of the fluorinating agent (e.g., XtalFluor-E) and the additive (e.g., trichloroisocyanuric acid) is crucial. Optimization of the reaction time and temperature may be necessary to minimize this side reaction.

  • Driving the Reaction to Completion:

    • Issue: Incomplete conversion can be due to insufficient reagent, deactivation of the catalyst, or suboptimal reaction conditions.

    • Solution: Ensure all reagents are pure and dry. Use a slight excess of the trifluoromethoxylating agent. For catalytic reactions, ensure the catalyst is active and consider a higher catalyst loading if necessary. Monitor the reaction progress and extend the reaction time if needed.

Experimental Protocol: Two-Step Trifluoromethoxylation via a Xanthate Intermediate

  • Step 1: Synthesis of the Xanthate

    • Materials:

      • 3-Bromo-5-hydroxyphenyl xanthate

      • Imidazolium salt (e.g., 1,3-dimethyl-2-(methylthio)imidazolium iodide)

      • Potassium carbonate (K₂CO₃)

      • Acetonitrile (MeCN)

    • Procedure:

      • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq) and the imidazolium salt (1.0 eq).

      • Stir the mixture at room temperature for 1-2 hours until the phenol is completely consumed (monitored by TLC).

      • Filter the reaction mixture and concentrate the filtrate to obtain the crude xanthate, which can often be used in the next step without further purification.

  • Step 2: Fluorinative Desulfurization

    • Materials:

      • Crude xanthate from Step 1

      • XtalFluor-E

      • Trichloroisocyanuric acid (TCCA)

      • Dichloromethane (CH₂)

    • Procedure:

      • Dissolve the crude xanthate (1.0 eq) in dichloromethane.

      • Add XtalFluor-E (1.5 eq) and TCCA (0.5 eq).

      • Stir the reaction at room temperature for 12-24 hours.

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, wash with brine, dry, and concentrate.

      • Purify the product by flash column chromatography.

Issue 3: Byproduct Formation in the Sandmeyer Reaction for Phenol Synthesis

Question: I am preparing this compound from the corresponding aniline via a Sandmeyer reaction. My final product is contaminated with a colored impurity, and the yield is lower than expected. What are the likely byproducts and how can I avoid them?

Answer:

The Sandmeyer reaction, which converts an aryl diazonium salt to a phenol, can have several side reactions. A common byproduct is an azo compound, formed from the coupling of the diazonium salt with unreacted aniline, which is often highly colored.[8] Biaryl formation through a radical mechanism is also a known side reaction.[5]

Troubleshooting Steps:

  • Temperature Control During Diazotization:

    • Issue: Diazonium salts are often unstable at higher temperatures and can decompose.

    • Solution: Maintain the temperature of the diazotization reaction strictly between 0-5 °C. Prepare the diazonium salt and use it immediately in the subsequent step.

  • pH Control:

    • Issue: The pH of the reaction medium is critical. If the solution is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form diazoamino compounds.

    • Solution: Ensure an excess of acid (e.g., sulfuric acid is preferred over hydrochloric acid to avoid the formation of chloro-byproducts) is used during the diazotization step to keep the pH low and suppress the formation of azo byproducts.[8]

  • Efficient Decomposition of the Diazonium Salt:

    • Issue: Incomplete conversion of the diazonium salt to the phenol can lower the yield.

    • Solution: After formation, the diazonium salt solution should be slowly added to a heated aqueous solution (e.g., containing copper(I) oxide as a catalyst) to facilitate the decomposition to the desired phenol.[5]

Experimental Protocol: Sandmeyer Synthesis of this compound

  • Materials:

    • 3-Bromo-5-(trifluoromethoxy)aniline

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Copper(I) oxide (Cu₂O)

  • Procedure:

    • Dissolve 3-Bromo-5-(trifluoromethoxy)aniline (1.0 eq) in a dilute solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at this temperature.

    • In a separate flask, prepare a suspension of copper(I) oxide in water and heat it to 50-60 °C.

    • Slowly add the cold diazonium salt solution to the hot copper(I) oxide suspension. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the mixture for an additional 30 minutes to ensure complete decomposition.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a sodium bicarbonate solution and then with brine.

    • Dry the organic extract over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Quantitative Data Summary

The following table presents representative data for the yields of the main product and common byproducts in the key synthetic steps. Please note that these values can vary depending on the specific reaction conditions and substrate.

Synthetic Step Reaction Desired Product Typical Yield (%) Common Byproducts Typical Byproduct Yield (%)
Bromination 3-(trifluoromethoxy)phenol + NBSThis compound75-85ortho/para-isomers5-15
Di-brominated products<5
Trifluoromethoxylation 3-Bromophenol -> Xanthate -> OCF₃This compound60-75Ar-OCF₂Cl5-10
C-trifluoromethylated products<5
Sandmeyer Reaction 3-Bromo-5-(trifluoromethoxy)aniline -> PhenolThis compound70-80Azo compounds1-5
Biaryl compounds<2

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of this compound derivatives.

Synthesis_Workflow cluster_bromination Bromination cluster_purification1 Purification cluster_final_product Final Product start_brom 3-(trifluoromethoxy)phenol reagent_brom NBS / CH2Cl2 start_brom->reagent_brom product_brom Crude this compound reagent_brom->product_brom purify1 Column Chromatography product_brom->purify1 final_product Pure this compound purify1->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Bromination cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Solutions problem Low Yield / Impure Product in Bromination byproduct1 Regioisomers (ortho/para) problem->byproduct1 byproduct2 Poly-brominated species problem->byproduct2 solution1 Use milder brominating agent (NBS) byproduct1->solution1 solution2 Use non-polar solvent (CH2Cl2, CS2) byproduct1->solution2 solution3 Lower reaction temperature (0 °C) byproduct1->solution3 byproduct2->solution1 solution4 Control stoichiometry (1.05 eq NBS) byproduct2->solution4

Caption: Troubleshooting logic for byproduct formation during bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common route involves the bromination of 3-(trifluoromethoxy)phenol. An alternative is the trifluoromethoxylation of 3-bromophenol. If starting from an aniline, the synthesis would involve the diazotization of 3-bromo-5-(trifluoromethoxy)aniline followed by a Sandmeyer reaction to introduce the hydroxyl group.

Q2: How can I confirm the identity of the byproducts?

A2: The most effective methods for identifying byproducts are spectroscopic techniques. GC-MS can be used to determine the molecular weight of the components in the reaction mixture. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for elucidating the exact structure of the main product and any isolated impurities.

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes. Brominating agents like bromine and NBS are corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Trifluoromethoxylating agents can also be hazardous. Reactions involving diazonium salts should be conducted with care, as they can be explosive, especially if allowed to dry. Always maintain low temperatures during their formation and use them immediately.

Q4: Can I use a one-pot procedure for the synthesis?

A4: While some multi-step syntheses can be telescoped into one-pot procedures, it is generally recommended to purify the intermediates at each key stage of this synthesis to avoid carrying impurities through to the final product, which can complicate purification. For example, purifying the brominated phenol before proceeding to any subsequent steps is advisable.

Q5: My final product is difficult to purify by column chromatography. What are my options?

A5: If the byproducts have very similar polarities to the desired product, consider recrystallization as an alternative or additional purification step. Derivatization of the phenol to an ester or ether, followed by purification and subsequent deprotection, can sometimes facilitate the separation of closely related compounds.

References

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethoxy)phenol Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-(trifluoromethoxy)phenol and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

A1: For the purification of moderately polar compounds like this compound derivatives, silica gel is the most commonly used stationary phase. Should the compound prove to be acid-sensitive, leading to degradation on the column, alternative stationary phases such as neutral or basic alumina can be considered.[1][2] Another option for acid-sensitive compounds is to use deactivated silica gel, which can be prepared by making a slurry of the silica gel in an eluent system containing a small amount of a tertiary amine, like 0.5-2% triethylamine.[1]

Q2: How do I select an appropriate solvent system for the separation?

A2: The selection of an effective solvent system is critical for achieving good separation.[3] The process should begin with Thin Layer Chromatography (TLC) analysis using various solvent mixtures to identify the optimal eluent.[1][3] For compounds of intermediate polarity such as this compound derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[4] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[1]

Q3: My compound is not soluble in the chosen mobile phase. How can I load it onto the column?

A3: If your crude sample has poor solubility in the eluent, a dry loading technique is recommended.[5] This involves dissolving the sample in a suitable volatile solvent (e.g., dichloromethane or acetone), adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a free-flowing powder. This powder containing the adsorbed sample can then be carefully added to the top of the packed column.[5]

Q4: Can I use a three-component solvent system for a difficult separation?

A4: Yes, for challenging separations where a two-component system does not provide adequate resolution, a three-component solvent system can be effective.[6] For example, a mixture of hexanes, dichloromethane, and diethyl ether can sometimes improve the separation of closely related aromatic compounds.[6]

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor Separation The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. If spots are too high on the TLC plate (high Rf), decrease the eluent polarity. If spots remain at the baseline (low Rf), increase the eluent polarity.[1][3]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally preferred.[5]
The column was overloaded with the crude sample.Use an appropriate ratio of stationary phase to the crude sample. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.[1][7]
Compound Streaking or Tailing The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine for basic compounds or a trace of acetic acid for acidic compounds, to improve peak shape.[1][4]
The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column to ensure a concentrated starting band.[8]
Compound Not Eluting from the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. If the compound still does not elute, a stronger solvent system, such as methanol in dichloromethane, may be necessary.[2][4]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting (2D TLC).[2][5] If decomposition occurs, consider using a less acidic stationary phase like alumina.[2]
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.Always maintain the solvent level above the silica gel bed.[5] If the column runs dry, it can lead to cracking and poor separation.
Co-elution of Impurities Impurities have very similar polarity to the desired product.Employ a very shallow solvent gradient during elution. Using a longer column can also enhance separation. In some cases, preparative HPLC may be required for complete separation.[9]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of a this compound derivative.

1. Preparation of the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.

  • A thin layer of sand is added on top of the cotton plug.

  • A slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) is prepared.

  • The slurry is poured into the column, and the solvent is allowed to drain while gently tapping the column to ensure even packing.

  • Once the silica gel has settled, another thin layer of sand is added to the top of the silica bed to prevent disturbance during solvent addition.[8]

2. Sample Loading (Dry Loading):

  • The crude this compound derivative is dissolved in a minimal amount of a volatile solvent like dichloromethane.

  • Silica gel (approximately 2-3 times the weight of the crude product) is added to this solution.

  • The solvent is removed under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • This powder is then carefully and evenly added to the top of the packed column.

3. Elution and Fraction Collection:

  • The column is carefully filled with the initial mobile phase.

  • A constant flow rate is maintained by applying gentle air pressure.

  • The elution is started with a low polarity solvent mixture and the polarity is gradually increased (gradient elution) if necessary to elute the desired compound.

  • Fractions are collected in a systematic manner (e.g., in test tubes or vials).

4. Analysis of Fractions:

  • The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Fractions containing the pure compound are combined.

5. Solvent Removal:

  • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.[1]

Quantitative Data Summary

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
Hexane:Ethyl Acetate (9:1 to 7:3)Low to MediumGood starting point for many derivatives.
Dichloromethane:Hexane (1:1 to 100% DCM)MediumUseful for compounds with moderate polarity.
Toluene:Ethyl Acetate (9:1 to 8:2)MediumCan offer different selectivity for aromatic compounds due to π-π interactions.[9]
Methanol:Dichloromethane (0.5:99.5 to 5:95)HighFor more polar derivatives or to elute strongly retained compounds.

Table 2: Typical Column Chromatography Parameters

ParameterValue/RangeRationale
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for most applications.
Silica Gel to Crude Product Ratio30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.[7]
Column DimensionsDependent on the amount of materialA longer, narrower column generally provides better resolution.
Elution ModeGradient ElutionAllows for the separation of compounds with a wider range of polarities.
Initial Eluent PolarityLow (e.g., 5-10% Ethyl Acetate in Hexane)To allow for strong initial adsorption of all components.
Final Eluent PolarityMedium to High (e.g., 30-50% Ethyl Acetate in Hexane)To elute the desired, more polar product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation cluster_result Result prep_column Prepare Column (Silica Gel Slurry) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions poor_sep Poor Separation solvent Incorrect Solvent Polarity poor_sep->solvent packing Improper Column Packing poor_sep->packing overload Column Overloading poor_sep->overload optimize_solvent Optimize Solvent via TLC solvent->optimize_solvent repack Repack Column Carefully packing->repack reduce_load Reduce Sample Load overload->reduce_load

Caption: Troubleshooting logic for poor separation in column chromatography.

References

catalyst selection for difficult Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Selection for Difficult Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethoxy)phenol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of the challenging substrate, this compound. This electron-deficient phenol presents unique challenges due to the electronic properties of the trifluoromethoxy group and the presence of the acidic phenolic proton.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound considered difficult?

A1: The amination of this substrate is challenging due to a combination of factors:

  • Electron-Deficient Aryl Bromide: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can slow down the rate of oxidative addition, a key step in the catalytic cycle.

  • Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the basic conditions required for the amination reaction. It can react with the base, potentially deactivating it, or coordinate to the palladium catalyst.

  • Potential for Side Reactions: The presence of the phenol offers an alternative site for C-O coupling, leading to undesired diaryl ether byproducts.

Q2: What are the most critical parameters to control for a successful amination of this substrate?

A2: The most critical parameters are the choice of ligand, palladium precatalyst, base, and solvent. These components must work in concert to promote the desired C-N bond formation while minimizing side reactions. Careful exclusion of air and moisture is also crucial as the active palladium(0) catalyst is oxygen sensitive.[1]

Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ was used in early cross-coupling reactions, it is generally not effective for challenging substrates like this compound. Modern, bulky, and electron-rich phosphine ligands are required to facilitate the difficult oxidative addition and reductive elimination steps.[2] The use of palladium precatalysts is often preferred as they can lead to the clean formation of the active catalytic species.[3]

Q4: Is it necessary to protect the phenol group before the amination reaction?

A4: While protecting the phenol group can prevent side reactions, it adds extra steps to the synthesis. With the right choice of ligand and base, direct amination of the unprotected phenol is often possible. Ligands like BrettPhos have shown tolerance for acidic protons when used with bases like LiHMDS.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst.- Use a precatalyst to ensure efficient generation of the active Pd(0) species.[5][6] - Ensure solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (argon or nitrogen).[1]
2. Inappropriate ligand.- Screen a variety of bulky, electron-rich biarylphosphine ligands such as those from the Buchwald or Hartwig groups.[2]
3. Insufficiently strong or soluble base.- Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[1] - For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly at higher temperatures.[1][7]
Formation of Diaryl Ether (C-O Coupling) Side Product 1. Phenol acting as a nucleophile.- Select a ligand that favors C-N over C-O coupling. - Use a bulky amine nucleophile to sterically hinder C-O coupling.
2. Reaction conditions favoring C-O coupling.- Lowering the reaction temperature may improve selectivity.
Hydrodehalogenation (Removal of Bromine) 1. Presence of water or protic impurities.- Ensure all reagents and solvents are scrupulously dried.
2. β-hydride elimination from the amine.- This is more common with primary amines. Using a suitable ligand can suppress this side reaction.[2]
Poor Reproducibility 1. Variable quality of reagents or catalyst.- Use high-purity, well-characterized reagents and catalysts. - Precatalysts can offer more consistent results than generating the catalyst in situ from Pd(OAc)₂.[3]
2. Inconsistent inert atmosphere.- Ensure proper degassing of solvents and rigorous maintenance of an inert atmosphere throughout the reaction setup and duration.

Catalyst and Ligand Selection

The choice of catalyst system is paramount for the successful amination of this challenging substrate. Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[2]

Palladium Precatalyst Recommended Ligand Advantages Considerations
G3 and G4 Buchwald Precatalysts XPhos, RuPhos, BrettPhosHighly active, air- and moisture-stable, promote facile catalyst activation.Ligand choice is dependent on the specific amine coupling partner.
(η³-1-tBu-indenyl)₂ (μ-Cl)₂Pd₂ Compatible with a range of phosphine and NHC ligands.Highly active and versatile precatalyst scaffold.[8]May require in situ generation of the active catalyst with the chosen ligand.
Pd₂(dba)₃ Josiphos-type ligands, cataCXium ACan be effective, especially for ammonia coupling.[2]Less stable than modern precatalysts and can be less reliable.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters will likely be necessary.

Materials:

  • This compound

  • Amine

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the palladium precatalyst (1-2 mol%), this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + HNRR' Amido Palladium Amido Complex AmineCoord->Amido - H-Base⁺Br⁻ + Base Product Ar-NRR' + L-Pd(0) Amido->Product Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Verify Catalyst Activity (Use Precatalyst) Start->CheckCatalyst ScreenLigands Screen Bulky, Electron-Rich Biarylphosphine Ligands CheckCatalyst->ScreenLigands If still no improvement Success Successful Reaction CheckCatalyst->Success Improvement OptimizeBase Optimize Base (Strength and Solubility) ScreenLigands->OptimizeBase If still no improvement ScreenLigands->Success Improvement CheckConditions Ensure Anhydrous and Inert Conditions OptimizeBase->CheckConditions If still no improvement OptimizeBase->Success Improvement CheckConditions->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yield.

References

troubleshooting low conversion rates in cross-coupling of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-Bromo-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving higher conversion rates in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: Low conversion rates with this substrate can stem from several factors. The molecule possesses an electron-withdrawing trifluoromethoxy group, which activates the C-Br bond for oxidative addition, but also a free phenol group, which can complicate the reaction. Common issues include:

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this specific substrate. Standard catalysts like Pd(PPh₃)₄ can be ineffective.

  • Suboptimal Base: The base is critical for the transmetalation step and its strength, solubility, and compatibility with the acidic phenol group must be considered.

  • Side Reactions: Competing reactions like hydrodebromination (loss of bromine) or protodeboronation of the boronic acid can consume starting materials.

  • Reaction Conditions: Inadequate exclusion of oxygen, impure reagents, or non-optimal temperature can halt the catalytic cycle.

Q2: Does the free phenol group interfere with the reaction, and should I protect it?

A2: The acidic proton of the phenol group can interfere by reacting with the base or organometallic reagents. While direct coupling of phenols is possible, it requires careful selection of a base (e.g., K₃PO₄, Cs₂CO₃) that is strong enough to facilitate transmetalation without deactivating the catalyst or causing unwanted side reactions. If low yields persist, protection of the phenol as a methyl ether or another stable group can be a viable strategy to simplify the reaction matrix.

Q3: I am attempting a Buchwald-Hartwig amination and getting poor results. What should I check first?

A3: For Buchwald-Hartwig amination, the combination of an electron-deficient aryl bromide and a potentially acidic phenol presents challenges. Key areas to troubleshoot include:

  • Base Selection: A strong base (e.g., NaOtBu, LHMDS) is typically required, but this can react with the phenol. Consider a weaker base like Cs₂CO₃ or K₃PO₄, which may require higher temperatures but can be more compatible.

  • Ligand Choice: The reaction is highly sensitive to the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often necessary to facilitate both the oxidative addition and the crucial C-N reductive elimination step.

  • Inert Atmosphere: Palladium catalysts for C-N coupling are extremely sensitive to oxygen. Ensure your reaction setup is rigorously purged and maintained under an inert atmosphere (Argon or Nitrogen).

Q4: What are the most common side products, and how can they be minimized?

A4: The primary side reactions are hydrodebromination and homocoupling of the boronic acid (in Suzuki reactions).

  • Hydrodebromination: This occurs when the oxidative addition complex reacts with a proton source before cross-coupling. It can be minimized by using rigorously dried and degassed solvents and a more efficient ligand to speed up the subsequent steps.

  • Homocoupling: This side product arises from the coupling of two boronic acid molecules. It can be suppressed by using a different base, controlling the temperature, or ensuring the palladium catalyst remains active for the desired cross-coupling pathway.

Troubleshooting Guide for Low Conversion

Problem: My reaction shows little to no product, with the starting material largely unconsumed.

This is a common issue that often points to a problem with catalyst activation or the fundamental reaction conditions.

Answer: A systematic approach is essential. Evaluate each component of your reaction sequentially.

1. Catalyst System Evaluation

  • Question: Is my catalyst/ligand combination appropriate?

  • Answer: For an electron-deficient aryl bromide like this, a highly active catalyst system is required.

    • Catalyst: Standard Pd(PPh₃)₄ or Pd(OAc)₂ may be insufficient. Consider using modern palladium pre-catalysts (e.g., Buchwald G3 or G4 Palladacycles), which are more stable and form the active Pd(0) species more reliably.

    • Ligand: The ligand is crucial. Sterically hindered and electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination. For Suzuki reactions, ligands like tBu₃P or SPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands such as RuPhos or BrettPhos are recommended.

2. Reaction Conditions Optimization

  • Question: Are my reaction conditions optimal for this substrate?

  • Answer: Every parameter must be carefully controlled.

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction vessel, solvents, and reagents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes).

    • Base Selection: The base's role is multifaceted, influencing both transmetalation and catalyst stability. For Suzuki reactions with the free phenol, K₃PO₄ or Cs₂CO₃ are recommended as they are effective but generally compatible with the acidic proton. For Buchwald-Hartwig, a stronger base like NaOtBu is common, but if issues persist, switching to Cs₂CO₃ at a higher temperature may improve results.

    • Solvent Choice: Solvents must be anhydrous and degassed. For Suzuki couplings, a mixture like Dioxane/H₂O or Toluene/H₂O is often used to dissolve both the organic substrate and the inorganic base. For Buchwald-Hartwig, anhydrous Toluene or Dioxane are standard choices.

    • Temperature: Many modern catalyst systems can operate at lower temperatures (40-80 °C). However, for challenging substrates, increasing the temperature to 80-110 °C may be necessary to drive the reaction to completion.

3. Reagent Quality and Stoichiometry

  • Question: Could my reagents be the source of the problem?

  • Answer: Yes, reagent purity is paramount.

    • Aryl Bromide: Confirm the purity of your this compound. Impurities can poison the catalyst.

    • Coupling Partner: Boronic acids can degrade over time or undergo protodeboronation, especially if impure or stored improperly. Using a slight excess (1.2-1.5 equivalents) is standard practice. For sensitive boronic acids, consider using the corresponding pinacol ester, which is often more stable.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Conversion in Cross-Coupling Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Setup) Start->Check_Inert First Step Check_Reagents Confirm Reagent Purity & Stoichiometry Check_Inert->Check_Reagents If still low Check_Catalyst Evaluate Catalyst System (Pre-catalyst + Ligand) Check_Base Assess Base & Solvent (Strength, Solubility, Compatibility) Check_Catalyst->Check_Base If still low Check_Temp Optimize Temperature & Reaction Time Check_Base->Check_Temp If still low Success Reaction Successful Check_Temp->Success If improved Protect_Phenol Consider Protecting the Phenol Group Check_Temp->Protect_Phenol If still failing Check_Reagents->Check_Catalyst If still low Protect_Phenol->Start Re-attempt

Caption: A logical workflow for systematically troubleshooting low conversion rates.

Data Tables for Reaction Optimization

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Notes
Pd Source Buchwald Precatalyst (e.g., SPhos Pd G3)Provides a reliable source of active Pd(0).
Ligand SPhos, tBuXPhos, or tBu₃PBulky, electron-rich ligands are essential for this substrate class.
Catalyst Loading 1-3 mol %Higher loading may be needed for difficult couplings.
Base K₃PO₄ or Cs₂CO₃Compatible with the free phenol group. Use 2-3 equivalents.
Solvent Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (10:1)Must be thoroughly degassed. Water helps dissolve the inorganic base.
Temperature 80-110 °CHigher temperatures are often required to overcome activation barriers.
Boronic Acid 1.2-1.5 equivalentsUse high-purity reagent. Consider pinacol ester for stability.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Notes
Pd Source Buchwald Precatalyst (e.g., RuPhos Pd G3)Ensures efficient generation of the active catalyst.
Ligand RuPhos or BrettPhosProven to be effective for a wide range of C-N couplings.
Catalyst Loading 1-3 mol %Adjust based on reaction progress.
Base NaOtBu or LHMDS (Option A) / Cs₂CO₃ (Option B)Option A is stronger but may react with the phenol. Option B is milder but may require higher temperatures (100-120 °C). Use 1.5-2.5 equivalents.
Solvent Toluene or DioxaneMust be anhydrous and rigorously degassed.
Temperature 80-110 °CAdjust based on the chosen base and substrate reactivity.
Amine 1.1-1.4 equivalentsEnsure the amine is pure and dry.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • In a separate vial, dissolve the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq) and ligand (if not using a precatalyst) in the degassed organic solvent (e.g., Dioxane).

  • Add the catalyst solution to the reaction vial via syringe, followed by the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagrams

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OA_Complex LₙPd(II)(Ar)Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Issue: Inactive Pd(0) Trans_Complex LₙPd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)₂ + Base) Issue: Slow Step, Protodeboronation Trans_Complex->Pd0 Reductive Elimination (Ar-Ar') Issue: Slow with e⁻ deficient systems ArBr Ar = 3-(trifluoromethoxy)phenol ArBOH2 Ar' = Coupling Partner

Caption: Key steps in the Suzuki-Miyaura cycle and potential failure points.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 LₙPd(0) OA_Complex LₙPd(II)(Ar)Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Issue: Catalyst Poisoning Amide_Complex LₙPd(II)(Ar)(NR₂) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (HNR₂ + Base) Issue: Base Incompatibility Amide_Complex->Pd0 Reductive Elimination (Ar-NR₂) Issue: Steric Hindrance, Slow Step ArBr Ar = 3-(trifluoromethoxy)phenol HNR2 HNR₂ = Amine

Caption: The Buchwald-Hartwig cycle, highlighting steps sensitive to base and ligand choice.

side reactions of the trifluoromethoxy group under harsh reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with trifluoromethoxy (OCF3) substituted compounds. This guide provides troubleshooting advice and frequently asked questions regarding the stability and potential side reactions of the trifluoromethoxy group under harsh experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group to common laboratory reagents?

A1: The trifluoromethoxy group is generally considered to be highly stable.[1][2] It is resistant to attack by acids, bases, organometallic reagents, and common oxidizing or reducing agents under typical synthetic conditions.[1] This chemical inertness is a key reason for its widespread use in pharmaceutical and agrochemical research to enhance metabolic stability and other physicochemical properties.[3][4][5]

Q2: Can the trifluoromethoxy group be cleaved under strongly acidic conditions?

A2: The trifluoromethoxy group is remarkably stable towards acidic conditions. Unlike a methoxy group, which can be cleaved by strong acids like HBr or BBr₃, the OCF₃ group is resistant to such reagents.

Q3: What happens to the trifluoromethoxy group in the presence of strong bases?

A3: The OCF₃ group is generally stable in the presence of strong bases. However, it is important to consider the overall molecular structure. In contrast, the related trifluoromethyl (CF₃) group can undergo hydrolysis to a carboxylic acid under strongly basic conditions, although this is not a typical reaction for the OCF₃ group.[6]

Q4: Are there any conditions under which the aryl-OCF₃ bond can be cleaved?

A4: Yes, under specific, highly reducing conditions, the Ar–OCF₃ bond can be cleaved. This is not a common side reaction but can be achieved intentionally. For instance, treatment of trifluoromethoxyarenes with metallic sodium and chlorotrimethylsilane can lead to reductive dealkoxylation.[7]

Q5: My reaction is giving unexpected byproducts. Could the trifluoromethoxy group be reacting?

A5: While the OCF₃ group itself is very stable, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule.[1][5] For aromatic compounds, the trifluoromethoxy group deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.[1] Under harsh conditions, unexpected reactions may occur elsewhere on the molecule as a result of this electronic influence.

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Trifluoromethoxy Group

Symptoms:

  • Disappearance of the OCF₃ signal in ¹⁹F NMR.

  • Formation of phenolic byproducts.

  • Mass spectrometry data indicating loss of the OCF₃ group.

Possible Causes & Solutions:

Harsh ConditionPotential Side ReactionTroubleshooting Steps
Strongly Reductive Conditions Reductive dealkoxylation of the Ar–OCF₃ bond.Avoid: Using alkali metals (like sodium) in the presence of silylating agents.[7] Alternative: If reduction is necessary, consider milder reducing agents.
Photochemical Conditions (UV light) Potential for C-O bond cleavage, particularly in structures containing a -CF₂-O-CF₃ moiety.[8]Action: Protect the reaction from light. Use amber glassware or conduct the reaction in the dark.
Electrochemical Reduction Cleavage of the Ar-O bond in trifluoromethoxyarenes has been reported.[7]Action: Carefully control the reduction potential. Evaluate if the applied potential is sufficient to cleave the Ar-OCF₃ bond.
Issue 2: Unwanted Reactions on a Trifluoromethoxy-Substituted Aromatic Ring

Symptoms:

  • Formation of multiple isomers during electrophilic substitution reactions.

  • Low yield of the desired product.

Possible Causes & Solutions:

Reaction TypeObservationTroubleshooting Steps
Electrophilic Aromatic Substitution (e.g., nitration, halogenation) The trifluoromethoxy group is an ortho, para-director, but deactivates the ring.[1] Harsh conditions may lead to side reactions or low conversion.Action: Use milder reaction conditions (lower temperature, less concentrated acid). Consider using a more activated substrate if possible.

Experimental Protocols

Key Experiment: Reductive Dealkoxy-silylation of Trifluoromethoxybenzene

This protocol describes a method for the cleavage of the aryl C–O bond in trifluoromethoxyarenes.[7]

Reaction: Trifluoromethoxybenzene + Na + ClSi(CH₃)₃ → Phenyltrimethylsilane

Procedure:

  • To a solution of trifluoromethoxybenzene (1.0 mmol) in dry THF (5 mL) under an inert atmosphere, add chlorotrimethylsilane (4.0 mmol).

  • Add metallic sodium (4.0 mmol) to the mixture.

  • Heat the reaction mixture at 80°C.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Quantitative Data Summary:

SubstrateProductYield (NMR)
TrifluoromethoxybenzenePhenyltrimethylsilane92%

Table based on data from a study on the reductive dealkoxy-silylation of trifluoromethoxyarenes.[7]

Visualizations

degradation_pathway A Ar-OCF3 B Phenolic byproduct (Ar-OH) A->B Harsh Hydrolytic Conditions (Rare) C Arylsilane (Ar-SiMe3) A->C Na / ClSiMe3 (Reductive Cleavage)

Caption: Potential degradation pathways for trifluoromethoxyarenes.

experimental_workflow cluster_0 Troubleshooting Workflow start Unexpected Side Reaction Observed check_OCF3 Is the OCF3 group intact? (check 19F NMR) start->check_OCF3 cleavage OCF3 Cleavage check_OCF3->cleavage No no_cleavage OCF3 Intact check_OCF3->no_cleavage Yes analyze_conditions Analyze Reaction Conditions: - Reductive? - Photochemical? cleavage->analyze_conditions analyze_molecule Analyze Reactivity of Rest of Molecule no_cleavage->analyze_molecule mitigate_cleavage Mitigate Cleavage Conditions: - Milder reagents - Protect from light analyze_conditions->mitigate_cleavage modify_conditions Modify Reaction Conditions: - Lower temperature - Change solvent analyze_molecule->modify_conditions

Caption: Troubleshooting logic for unexpected side reactions.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-Bromo-5-(trifluoromethoxy)phenol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Bromination Step

Question: We are experiencing significantly lower than expected yields during the bromination of 3-(trifluoromethoxy)phenol. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in the bromination of activated aromatic rings like phenols are a common issue during scale-up. Several factors could be contributing to this problem.

Potential Causes:

  • Polysubstitution: The strong activating effect of the hydroxyl group can lead to the formation of di- or tri-brominated byproducts, consuming the starting material and reducing the yield of the desired mono-brominated product.[1]

  • Sub-optimal Reaction Conditions: Inadequate temperature control, incorrect solvent polarity, or non-optimal reaction time can lead to incomplete conversion or degradation of the starting material or product.

  • Reagent Decomposition: The brominating agent may decompose if not handled or stored correctly, leading to a lower effective concentration.

  • Oxidation: Phenols are susceptible to oxidation, which can be exacerbated by certain brominating agents or reaction conditions.[1]

Suggested Solutions:

  • Control of Reactivity: To mitigate polysubstitution, consider using a less reactive brominating agent or protecting the hydroxyl group as an intermediate ester or ether before bromination.[1]

  • Reaction Optimization: A Design of Experiments (DoE) approach can be employed to systematically optimize parameters such as temperature, reaction time, and reagent stoichiometry.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for phenols compared to elemental bromine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our scaled-up batches of this compound contain several impurities that are difficult to separate by column chromatography. How can we identify and minimize these impurities?

Answer: Impurity profiling is a critical aspect of process scale-up. The trifluoromethoxy group, while generally stable, can sometimes pose challenges.[2]

Potential Impurity Sources:

  • Isomeric Byproducts: Depending on the directing effects of the substituents, small amounts of other constitutional isomers may be formed.

  • Over-brominated Products: As mentioned, di- and tri-brominated species are common impurities.

  • Starting Material: Incomplete conversion will result in the presence of the starting phenol in the final product.

  • Hydrolysis of Trifluoromethoxy Group: While generally robust, forcing conditions (e.g., high temperatures in the presence of strong nucleophiles) could potentially lead to the hydrolysis of the trifluoromethoxy group.

Troubleshooting and Mitigation Strategies:

  • Analytical Characterization: Utilize techniques such as LC-MS and NMR to identify the structure of the major impurities. This information is crucial for understanding their formation pathways.

  • Crystallization Studies: Instead of relying solely on chromatography, developing a robust crystallization procedure can be a more scalable and cost-effective purification method. Experiment with different solvent systems to achieve selective precipitation of the desired product.

  • Process Parameter Control: Tighter control over reaction temperature and stoichiometry can often minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with trifluoromethoxy-containing compounds on a larger scale?

A1: While the trifluoromethyl and trifluoromethoxy groups are generally considered stable, it is crucial to be aware of potential hazards.[2][3] The primary concern is the potential for the release of fluoride or other toxic byproducts under harsh conditions, although this is less common for the trifluoromethoxy group compared to other fluorine-containing moieties.[4] Always handle these compounds in a well-ventilated area, and use appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for the specific compound and any reagents used.

Q2: How does the trifluoromethoxy group influence the reactivity of the aromatic ring in electrophilic substitution reactions?

A2: The trifluoromethoxy group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[5] However, it is an ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the ring. In the case of 3-(trifluoromethoxy)phenol, the powerful activating and ortho-, para-directing effect of the hydroxyl group will dominate, directing the incoming electrophile (e.g., bromine) to the positions ortho and para to the hydroxyl group.

Q3: Can we use a continuous flow setup for the synthesis of this compound derivatives to improve safety and efficiency?

A3: Yes, continuous flow chemistry offers several advantages for reactions that are exothermic or involve hazardous reagents.[6] A flow setup can provide better temperature control, improved mixing, and enhanced safety by minimizing the volume of hazardous materials at any given time. This can lead to higher yields, better selectivity, and a more consistent product quality, which are all critical for industrial scale-up.[7]

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Br₂Dichloromethane0 - 527588
N-Bromosuccinimide (NBS)Acetonitrile2548595
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Dichloromethane2538292

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize this compound from 3-(trifluoromethoxy)phenol using NBS.

Materials:

  • 3-(trifluoromethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Brine

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-(trifluoromethoxy)phenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Visualizations

experimental_workflow start Start: 3-(trifluoromethoxy)phenol reaction Bromination (e.g., NBS in Acetonitrile) start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography or Crystallization) workup->purification product Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_purity Analyze Crude Product by LC-MS/NMR start->check_purity identify_impurities Identify Major Impurities check_purity->identify_impurities incomplete_reaction Incomplete Reaction? identify_impurities->incomplete_reaction polysubstitution Polysubstitution? identify_impurities->polysubstitution incomplete_reaction->polysubstitution No optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp Yes milder_reagent Use Milder Brominating Agent (e.g., NBS) polysubstitution->milder_reagent Yes protecting_group Consider Protecting Group for Phenol polysubstitution->protecting_group If still an issue optimize_purification Optimize Purification Method (e.g., Crystallization) milder_reagent->optimize_purification protecting_group->optimize_purification

References

Validation & Comparative

2D NMR Analysis for Structure Confirmation of 3-Bromo-5-(trifluoromethoxy)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 3-Bromo-5-(trifluoromethoxy)phenol. We present a detailed analysis of expected 2D NMR correlations, alongside a comparison with alternative analytical methods, to offer a robust framework for the unambiguous structure elucidation of this and similar halogenated and trifluoromethoxy-substituted aromatic compounds.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel synthesized compound like this compound, integrating various analytical techniques.

Structural Confirmation Workflow Synthesis Synthesis of 3-Bromo-5- (trifluoromethoxy)phenol Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis NMR_Analysis 2D NMR Analysis Initial_Analysis->NMR_Analysis Primary Technique Alternative_Methods Alternative Methods Initial_Analysis->Alternative_Methods Complementary Data Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Alternative_Methods->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Hypothetical 2D NMR Data for this compound

Due to the absence of publicly available experimental 2D NMR data for this compound, the following tables present predicted chemical shifts and correlations. These predictions are based on established substituent effects on the benzene ring and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~157
2CH~7.1~110
3C-~123
4CH~6.9~118
5C-~149
6CH~7.3~115
-OCF₃-~121 (q, ¹JCF ≈ 257 Hz)
-OH~5.5 (broad)-

Table 2: Predicted 2D NMR Correlations

2D NMR ExperimentCorrelation TypeExpected Correlations
COSY ¹H-¹H (through-bond, 2-3 bonds)H2 - H6 (meta-coupling, small), H2 - H4 (para-coupling, very small or absent), H4 - H6 (ortho-coupling)
HSQC ¹H-¹³C (one-bond)H2 - C2, H4 - C4, H6 - C6
HMBC ¹H-¹³C (long-range, 2-3 bonds)H2 -> C4, C6, C1, C3H4 -> C2, C6, C5H6 -> C2, C4, C1, C5
NOESY ¹H-¹H (through-space)OH -> H2, H6

Comparison of 2D NMR Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
COSY Reveals proton-proton coupling networks.Confirms the relative positions of the aromatic protons (H2, H4, H6).Weak or absent correlations for meta and para couplings can make interpretation challenging.
HSQC Correlates directly bonded protons and carbons.Unambiguously assigns the chemical shifts of the protonated aromatic carbons (C2, C4, C6).[1]Provides no information about quaternary carbons or connectivity between spin systems.
HMBC Shows long-range correlations between protons and carbons.Crucial for assigning quaternary carbons (C1, C3, C5) and the trifluoromethoxy carbon by correlating them to the aromatic protons.[1] Establishes the overall carbon framework.The absence of a correlation does not definitively rule out a 2- or 3-bond separation.
NOESY Identifies protons that are close in space.Can confirm the proximity of the hydroxyl proton to the ortho protons (H2 and H6), providing further evidence for the substituent positions.[1]The flexibility of the hydroxyl group may lead to averaged or weak NOE signals.

2D NMR Analysis Workflow

The following diagram outlines the logical flow of interpreting 2D NMR data for the structural confirmation of this compound.

2D NMR Analysis Workflow Start Acquire 1D (¹H, ¹³C) and 2D NMR Data COSY_analysis Analyze COSY: Identify ¹H-¹H coupling network (ortho, meta, para) Start->COSY_analysis HSQC_analysis Analyze HSQC: Assign protonated carbons (C2, C4, C6) Start->HSQC_analysis Propose_Structure Propose Structure COSY_analysis->Propose_Structure HSQC_analysis->Propose_Structure HMBC_analysis Analyze HMBC: Assign quaternary carbons (C1, C3, C5) and OCF₃. Connect fragments. NOESY_analysis Analyze NOESY: Confirm through-space proximity (e.g., OH to H2/H6) HMBC_analysis->NOESY_analysis Further Confirmation Final_Confirmation Final Structure Confirmed NOESY_analysis->Final_Confirmation Propose_Structure->HMBC_analysis Verify & Refine

Caption: A stepwise approach to 2D NMR data interpretation for structural elucidation.

Experimental Protocols for 2D NMR Analysis

A standard set of 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

General Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: Standard gradient-selected COSY (gCOSY).

  • Spectral Width (F2 and F1): 10-12 ppm.

  • Number of Scans: 2-4 per increment.

  • Number of Increments (F1): 256-512.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (e.g., hsqcedetgpsisp).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-160 ppm.

  • Number of Scans: 2-8 per increment.

  • Number of Increments (F1): 128-256.

  • One-bond Coupling Constant (¹JCH): Optimized for aromatic C-H (~160-170 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC (gHMBC).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-160 ppm.

  • Number of Scans: 8-16 per increment.

  • Number of Increments (F1): 256-512.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz (e.g., 50-60 ms).[1]

4. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: Standard gradient-selected NOESY (noesygpph).

  • Spectral Width (F2 and F1): 10-12 ppm.

  • Number of Scans: 8-16 per increment.

  • Number of Increments (F1): 256-512.

  • Mixing Time: 0.5-1.5 seconds.

Alternative and Complementary Analytical Techniques

While 2D NMR is a powerful tool for structure elucidation, it is often complemented by other analytical techniques for unambiguous confirmation.

Table 3: Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High-resolution MS can confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a characteristic signature.Does not provide information on the connectivity of atoms or the substitution pattern on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the molecule.Confirms the presence of the hydroxyl (-OH), aromatic C-H, C-O, and C-Br bonds. The trifluoromethoxy group may show characteristic C-F stretching bands.Provides limited information on the overall molecular structure and isomerism.
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state.The "gold standard" for unambiguous structure determination.Requires a suitable single crystal, which may be difficult to obtain.

Conclusion

The comprehensive analysis of this compound using a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provides a robust and detailed picture of its molecular structure. Each technique offers complementary information, and together they allow for the complete assignment of all proton and carbon signals and the confirmation of the substitution pattern on the aromatic ring. When combined with data from alternative techniques such as mass spectrometry and FTIR, a high level of confidence in the structural assignment can be achieved. This multi-technique approach is essential in research, discovery, and the development of new chemical entities.

References

A Comparative Spectroscopic Analysis of 3-bromo-5-(trifluoromethoxy)phenol and 3-bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key spectroscopic characteristics of 3-bromo-5-(trifluoromethoxy)phenol and 3-bromo-5-methoxyphenol. Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages data from structurally analogous molecules to predict their spectroscopic behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures
CompoundStructure
This compoundBr-c1cc(O)cc(OCF3)c1
3-bromo-5-methoxyphenolBr-c1cc(O)cc(OC)c1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the two compounds based on established principles and data from similar structures.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

CompoundAr-HAr-OH-OCH₃
This compound ~ 6.8 - 7.2~ 5.0 - 6.0N/A
3-bromo-5-methoxyphenol ~ 6.5 - 7.0~ 5.0 - 6.0~ 3.8

Predictions are based on analysis of substituent effects on the aromatic ring.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-BrC-OHC-O (ether)Ar-C-OCH₃ / -OCF₃
This compound ~ 123~ 157~ 149 (q)~ 110-125~ 121 (q)
3-bromo-5-methoxyphenol ~ 123~ 157~ 161~ 105-120~ 55

Note: (q) denotes a quartet, which is expected for carbons coupled to the three fluorine atoms of the trifluoromethoxy group.

IR Spectroscopy Data

Table 3: Key Predicted IR Absorption Bands (in cm⁻¹)

Functional GroupThis compound 3-bromo-5-methoxyphenol Vibration Mode
Phenolic O-H3200-3600 (broad)3200-3600 (broad)Stretching
Aromatic C-H3000-31003000-3100Stretching
Aromatic C=C1580-1620, 1450-15001580-1620, 1450-1500Stretching
C-O (phenol)1200-13001200-1300Stretching
C-O (ether)1150-12501000-1100Stretching
C-F1100-1200 (strong)N/AStretching
C-Br500-600500-600Stretching
Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 256/258 (approx. 1:1 ratio)[M-Br]⁺, [M-OCF₃]⁺
3-bromo-5-methoxyphenol 202/204 (approx. 1:1 ratio)[M-Br]⁺, [M-CH₃]⁺, [M-OCH₃]⁺

The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Parameters : Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid/Solid : A thin film of the sample can be prepared between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place in a liquid cell.

  • Background Spectrum : Record a background spectrum of the empty sample holder or the solvent.

  • Sample Spectrum : Record the spectrum of the sample.

  • Data Processing : The final spectrum is presented as a ratio of the sample spectrum to the background spectrum. Phenols typically show a broad O-H stretching band in the region of 3200-3600 cm⁻¹.[1][2][3]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Electron ionization (EI) is a common method for relatively small organic molecules.[4] This technique involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum. The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Phenolic Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Analogs Structure_Elucidation->Data_Comparison Final_Structure Final Structure Confirmation Data_Comparison->Final_Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of organic compounds.

References

A Comparative Guide to the Reactivity of Bromophenol Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. When employing bromophenol isomers as substrates, the position of the hydroxyl group relative to the bromine atom significantly influences the reaction's outcome. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenol in the Suzuki-Miyaura coupling, supported by representative experimental data to inform synthetic strategy and catalyst selection.

Performance Comparison of Bromophenol Isomers

The reactivity of bromophenol isomers in the Suzuki-Miyaura coupling is governed by a combination of steric and electronic effects. Generally, the reaction proceeds with good to excellent yields for all three isomers, provided the catalytic system and reaction conditions are optimized. However, the optimal conditions and resulting efficiency can vary significantly.

Observations from available data suggest that 4-bromophenol (para-isomer) often provides high to quantitative yields in relatively short reaction times, particularly with the use of microwave irradiation.[1] The para-position of the hydroxyl group is thought to facilitate the reaction through its electronic-donating effect, without imposing significant steric hindrance on the catalytic center.

The reactivity of 2-bromophenol (ortho-isomer) can be influenced by the steric hindrance imposed by the ortho-hydroxyl group, which can impede the approach of the bulky palladium catalyst to the carbon-bromine bond for oxidative addition. Furthermore, the hydroxyl group's proximity to the reaction center can lead to interactions with the catalyst or reagents.

For 3-bromophenol (meta-isomer), the electronic and steric effects of the hydroxyl group are generally less pronounced compared to the ortho and para isomers.[1]

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of each bromophenol isomer. It is important to note that a direct comparative study under identical conditions for all three isomers is not extensively documented in a single source. Therefore, the data presented is a compilation from various studies, selected for their similarity in reaction components to provide a useful, albeit indirect, comparison.[1]

IsomerAryl HalideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
ortho2-BromophenolFuran-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/Water80-High (implied)[1]
meta3-BromophenolPhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/WaterReflux1High (implied)[1]
para4-BromophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.17>90[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols for the coupling of each bromophenol isomer with a boronic acid.

Suzuki Coupling of 4-Bromophenol with Phenylboronic Acid (Microwave-Assisted)

This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst under microwave irradiation.[1]

Materials:

  • 4-Bromophenol

  • Phenylboronic acid

  • Palladium on carbon (10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • In a microwave process vial, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (0.02 mmol Pd).

  • Add deionized water (5 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxybiphenyl.

Suzuki Coupling of 3-Bromophenol with Phenylboronic Acid

This protocol employs a homogeneous palladium acetate/triphenylphosphine catalyst system.

Materials:

  • 3-Bromophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

Procedure:

  • To a round-bottom flask, add 3-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a mixture of n-propanol and water (e.g., 4:1, 5 mL).

  • Heat the mixture to reflux with stirring for 1 hour, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 3-hydroxybiphenyl.

Suzuki Coupling of 2-Bromophenol with Furan-2-boronic Acid

This protocol utilizes a palladium catalyst with a bulky phosphine ligand (SPhos), which is often effective for sterically challenging couplings.

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.01 mmol) and SPhos (0.04 mmol) in toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube, followed by toluene (3 mL) and water (0.5 mL).

  • Seal the tube and heat the mixture at 80 °C with vigorous stirring for the required reaction time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain 2-(furan-2-yl)phenol.

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_intermediate borate_salt X-B(OH)₂ + Base transmetalation->borate_salt reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

The oxidative addition of the aryl halide (bromophenol) to the Pd(0) complex is often the rate-determining step. The reactivity order for halogens is generally I > Br > Cl. For the bromophenol isomers, the electronic properties of the ring and steric hindrance around the C-Br bond will influence the rate of this step. Electron-donating groups, such as the hydroxyl group, can facilitate oxidative addition. However, in the case of 2-bromophenol, the steric bulk of the adjacent hydroxyl group can counteract this electronic effect.

Transmetalation involves the transfer of the organic group from the boronic acid to the palladium complex. This step is facilitated by a base, which activates the boronic acid. The electronic nature of the boronic acid coupling partner plays a significant role here.

Finally, reductive elimination from the Pd(II) intermediate yields the cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

References

A Guide to the Regioselectivity of Reactions on 3-Bromo-5-(trifluoromethoxy)phenol for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions is paramount for the efficient synthesis of targeted molecules. This guide provides a comprehensive comparison of the expected regiochemical outcomes for key electrophilic aromatic substitution reactions on 3-Bromo-5-(trifluoromethoxy)phenol. While direct experimental data for this specific molecule is limited in published literature, this guide leverages established principles of physical organic chemistry and presents analogous experimental data to provide a robust predictive analysis.

Predicting Regioselectivity: A Look at the Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of its three substituents: the hydroxyl (-OH), bromo (-Br), and trifluoromethoxy (-OCF3) groups.

  • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. This effect is most pronounced at the positions ortho and para to the hydroxyl group.

  • Bromo (-Br) Group: The bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can participate in resonance, partially offsetting the inductive deactivation and stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.

  • Trifluoromethoxy (-OCF3) Group: The trifluoromethoxy group is a strongly deactivating group. The highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, which is only partially counteracted by the resonance donation from the oxygen lone pairs. This group is generally considered to be a meta-director in activated rings, but its directing effect can be influenced by the presence of other substituents.

In this compound, the hydroxyl group is the most powerful activating group and will therefore be the primary determinant of the position of electrophilic attack. The available positions ortho and para to the hydroxyl group are C2, C4, and C6.

Directing_Effects

The positions C2 and C6 are ortho to the hydroxyl group, while C4 is para. The C2 position is also ortho to the bromine and meta to the trifluoromethoxy group. The C4 position is ortho to the bromine and meta to the trifluoromethoxy group. The C6 position is ortho to the hydroxyl group and meta to the trifluoromethoxy group. Given the strong activating and directing effect of the hydroxyl group, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. Steric hindrance from the adjacent bromine atom might slightly disfavor attack at C2 and C4 compared to C6.

Comparative Analysis of Electrophilic Aromatic Substitution Reactions

Below is a predictive comparison of common electrophilic aromatic substitution reactions on this compound, supported by experimental data from a closely related compound, 3-bromophenol.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction. Based on the directing effects, nitration of this compound is expected to yield a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, with the 6-nitro product potentially being favored due to reduced steric hindrance.

Table 1: Predicted and Comparative Experimental Data for Nitration

SubstrateReagents and ConditionsMajor Product(s)Minor Product(s)Yield (%)Reference
This compound HNO₃, H₂SO₄6-nitro-3-bromo-5-(trifluoromethoxy)phenol (Predicted)2-nitro and 4-nitro isomers (Predicted)-N/A
3-Bromophenol NH₄NO₃, KHSO₄, CH₃CN, reflux2-nitro-5-bromophenol4-nitro-3-bromophenol81[1]

The experimental data for the nitration of 3-bromophenol shows a preference for substitution at the 2-position (ortho to the hydroxyl group and meta to the bromine).[1] This suggests that the activating effect of the hydroxyl group is the dominant factor.

Halogenation

Halogenation, such as bromination or chlorination, is another key electrophilic aromatic substitution. Similar to nitration, the hydroxyl group will direct the incoming halogen to the ortho and para positions.

Table 2: Predicted Regioselectivity for Halogenation

SubstrateReactionPredicted Major Product(s)Predicted Minor Product(s)
This compound Bromination (Br₂, FeBr₃)6-bromo-3-bromo-5-(trifluoromethoxy)phenol2,3-dibromo-5-(trifluoromethoxy)phenol and 3,4-dibromo-5-(trifluoromethoxy)phenol
This compound Chlorination (Cl₂, FeCl₃)6-chloro-3-bromo-5-(trifluoromethoxy)phenol2-chloro-3-bromo-5-(trifluoromethoxy)phenol and 4-chloro-3-bromo-5-(trifluoromethoxy)phenol
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. The strong deactivating nature of the trifluoromethoxy group, coupled with the deactivating bromo group, may render the ring too unreactive for Friedel-Crafts reactions, which typically do not proceed on strongly deactivated rings. However, if the reaction does occur, the hydroxyl group would direct the acylation to the ortho and para positions.

Table 3: Predicted Regioselectivity for Friedel-Crafts Acylation

SubstrateReagents and ConditionsPredicted Major Product(s)Notes
This compound RCOCl, AlCl₃2-acyl-3-bromo-5-(trifluoromethoxy)phenol and 4-acyl-3-bromo-5-(trifluoromethoxy)phenol and 6-acyl-3-bromo-5-(trifluoromethoxy)phenolReaction may be sluggish or not occur due to deactivation of the ring.

Experimental Protocols

A detailed experimental protocol for a representative nitration of a substituted phenol is provided below.

General Procedure for the Nitration of Phenols using Ammonium Nitrate and Potassium Hydrogen Sulfate[1]
  • To a solution of the phenol (1 mmol) in acetonitrile (5 mL), add ammonium nitrate (2 mmol, 0.16 g) and potassium hydrogen sulfate (0.05 mmol, 0.007 g).

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Wash the residue with acetonitrile (2 x 3 mL).

  • Add anhydrous sodium sulfate (4 g) to the combined filtrate and stir.

  • Filter the mixture to remove the sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Nitration_Workflow

Logical Relationship of Directing Effects

The final regiochemical outcome is a result of the competition between the directing effects of the substituents. The strongly activating hydroxyl group is the dominant director, leading to substitution primarily at the positions ortho and para to it.

Logical_Relationship

References

Comparative Analysis of 3-Bromo-5-(trifluoromethoxy)phenol Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct research on the biological activities of a series of 3-Bromo-5-(trifluoromethoxy)phenol analogs. While the parent compound is commercially available as a building block for chemical synthesis, dedicated studies detailing the systematic evaluation and comparison of its derivatives are not readily found in published research.

This guide, therefore, aims to provide a broader context by examining the biological activities of structurally related brominated and trifluoromethoxylated phenolic compounds. The inclusion of bromine and a trifluoromethoxy group on a phenol ring suggests potential for a range of biological effects, as these functional groups are known to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like activity.

Insights from Structurally Related Compounds

Although direct comparisons of this compound analogs are unavailable, research on other substituted bromophenols offers valuable insights into their potential biological activities. For instance, various bromophenol derivatives have been investigated for a range of therapeutic applications.

One area of interest is their potential as enzyme inhibitors. Studies on other brominated phenols have demonstrated inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase, which are therapeutic targets for conditions like glaucoma and Alzheimer's disease, respectively. The introduction of different substituents to the bromophenol core allows for the modulation of potency and selectivity.

Furthermore, some bromophenol derivatives have been explored for their anticancer properties. Research has shown that certain analogs can exhibit cytotoxicity against various cancer cell lines. The specific substitution pattern on the phenyl ring plays a crucial role in determining the anticancer efficacy and the underlying mechanism of action.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a key feature of the target compound. In medicinal chemistry, this group is often used as a bioisostere for other functionalities to enhance metabolic stability and improve pharmacokinetic profiles. The high lipophilicity of the trifluoromethoxy group can facilitate the crossing of biological membranes, potentially increasing the bioavailability of a compound. Its electron-withdrawing nature can also influence the acidity of the phenolic hydroxyl group and modulate interactions with biological targets.

Experimental Protocols for Biological Evaluation

While specific experimental data for this compound analogs is lacking, the following are standard assays that would be employed to evaluate the biological activities of such compounds.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of the compounds against a specific enzyme.

General Protocol:

  • A solution of the target enzyme is prepared in a suitable buffer.

  • The test compound, at various concentrations, is pre-incubated with the enzyme solution for a defined period.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, typically using a spectrophotometer or fluorometer.

  • The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Cell Viability (Cytotoxicity) Assays

Objective: To assess the effect of the compounds on the viability of cultured cells.

General Protocol (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Logical Workflow for Analog Screening

The following diagram illustrates a typical workflow for the screening and evaluation of a new series of chemical analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Figure 1. A generalized workflow for the synthesis and biological evaluation of new chemical analogs.

Conclusion

The Trifluoromethoxy Group's Impact on Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of substituents on reaction kinetics is paramount for designing efficient synthetic routes and novel molecular entities. The trifluoromethoxy (OCF₃) group, with its unique electronic properties, offers a fascinating case study in substituent effects. This guide provides a comparative analysis of the impact of the trifluoromethoxy group on reaction kinetics across various reaction types, supported by experimental data and detailed protocols.

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly alters the electron density of the molecule, thereby influencing the rates of chemical reactions. This guide will delve into specific examples, presenting quantitative data to illustrate these effects.

Comparative Analysis of Reaction Kinetics

To quantify the impact of the trifluoromethoxy group, we present a comparison of reaction rates and kinetic parameters for key organic reactions. The following tables summarize experimental data comparing trifluoromethoxy-substituted compounds with their methoxy-substituted or unsubstituted analogues.

Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution is a fundamental reaction class where the electron-donating or -withdrawing nature of a substituent plays a critical role. The trifluoromethoxy group, being strongly deactivating, significantly slows down the rate of these reactions.

CompoundRelative Rate of Nitration (vs. Benzene)Reference
Benzene1[1]
Anisole (Methoxybenzene)~10⁷
Trifluoromethoxybenzene~0.2[1]

As the data indicates, trifluoromethoxybenzene undergoes nitration at a rate approximately five times slower than benzene, highlighting the potent deactivating effect of the OCF₃ group.[1] In stark contrast, anisole, with its electron-donating methoxy group, exhibits a dramatically enhanced reaction rate.

Oxidation of Phenols

The oxidation of phenols is another reaction where substituent effects are prominent. A kinetic study on the oxidation of substituted phenols by singlet molecular oxygen provides insight into the reactivity of trifluoromethyl-substituted phenols, a close relative of trifluoromethoxy-substituted compounds. While direct comparative data for a trifluoromethoxy-substituted phenol was not found, the data for trifluoromethyl-substituted phenols is instructive.

CompoundSecond-Order Rate Constant (k) for Oxidation with ¹O₂ (M⁻¹s⁻¹)Reference
2-Trifluoromethylphenol(1.2 ± 0.1) x 10⁸[2]
3-Trifluoromethylphenol(1.5 ± 0.1) x 10⁸[2]
4-Trifluoromethylphenol(2.0 ± 0.1) x 10⁸[2]
3,5-Bis(trifluoromethyl)phenol(3.6 ± 0.2) x 10⁸[2]

The strong electron-withdrawing nature of the trifluoromethyl group influences the oxidation potential of the phenol, thereby affecting the reaction kinetics.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of kinetic data. Below are protocols for key experiments relevant to assessing the impact of the trifluoromethoxy group.

Protocol 1: Competitive Nitration for Determining Relative Rates of Electrophilic Aromatic Substitution

This protocol allows for the determination of the relative reactivity of two aromatic compounds towards an electrophile.

Objective: To determine the relative rate of nitration of trifluoromethoxybenzene compared to a reference compound (e.g., benzene or a substituted benzene).

Materials:

  • Trifluoromethoxybenzene

  • Reference aromatic compound (e.g., benzene)

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Inert solvent (e.g., a chlorinated solvent)

  • Internal standard for GC or NMR analysis

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare an equimolar mixture of trifluoromethoxybenzene and the reference aromatic compound in the inert solvent.

  • Add a sub-stoichiometric amount of the nitrating agent to the mixture at a controlled temperature. The limited amount of the electrophile ensures that the two aromatic compounds compete for it.

  • Allow the reaction to proceed for a specific time, then quench the reaction (e.g., by adding a large volume of water).

  • Extract the organic products into a suitable solvent.

  • Analyze the product mixture using GC or NMR to determine the relative amounts of the nitrated products from trifluoromethoxybenzene and the reference compound.

  • The ratio of the products is directly proportional to the relative rates of reaction.

Protocol 2: Determination of Second-Order Rate Constants for Phenol Oxidation

This protocol outlines the measurement of the rate constant for the reaction of a substituted phenol with an oxidizing agent.

Objective: To determine the second-order rate constant for the oxidation of a trifluoromethoxy-substituted phenol.

Materials:

  • Trifluoromethoxy-substituted phenol

  • Oxidizing agent (e.g., a source of singlet oxygen or another oxidant)

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Quenching agent (if necessary)

Procedure:

  • Prepare a solution of the trifluoromethoxy-substituted phenol of known concentration in the buffer solution.

  • Initiate the reaction by adding a known concentration of the oxidizing agent.

  • Monitor the disappearance of the phenol over time by measuring the change in its absorbance at a specific wavelength using a UV-Vis spectrophotometer.

  • Under pseudo-first-order conditions (where the oxidant is in large excess), the natural logarithm of the phenol concentration versus time will yield a linear plot.

  • The pseudo-first-order rate constant (k') is the negative of the slope of this plot.

  • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the oxidizing agent.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the kinetic experiments described.

Experimental_Workflow_Competitive_Nitration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Equimolar Mixture of Aromatics C Mix Reactants at Controlled Temperature A->C B Prepare Nitrating Agent B->C D Quench Reaction C->D E Extract Organic Products D->E F Analyze by GC/NMR E->F G Determine Product Ratio (Relative Rates) F->G Experimental_Workflow_Phenol_Oxidation cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Phenol Solution in Buffer C Initiate Reaction by Mixing A->C B Prepare Oxidant Solution B->C D Monitor Absorbance vs. Time (UV-Vis) C->D E Plot ln[Phenol] vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k') E->F G Calculate Second-Order Rate Constant (k) F->G

References

A Comparative Guide to 2D NMR Spectroscopy: Assigning Signals in 3-Bromo-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The strategic application of HSQC and HMBC experiments allows for the definitive assignment of a molecule's carbon skeleton and the protons attached to it. HSQC identifies direct one-bond correlations between protons and the carbons they are attached to, while HMBC reveals longer-range correlations, typically over two to three bonds. Together, they provide a comprehensive connectivity map of the molecule.

Understanding the Correlation Pathways

The power of 2D NMR lies in its ability to reveal through-bond correlations between nuclei. The following diagram illustrates the fundamental principles of HSQC and HMBC experiments in the context of a substituted phenol derivative.

G cluster_mol 3-Bromo-5-(trifluoromethoxy)phenol cluster_legend Correlation Key C1 C1-OH C2 C2-H C1->C2 C2->C1 HMBC C3 C3-Br C2->C3 C2->C3 HMBC C4 C4-H C3->C4 C5 C5-OCF3 C4->C5 C6 C6-H C5->C6 C6->C1 C6->C1 HMBC C6->C5 HMBC HSQC_key HSQC (¹JCH) HMBC_key HMBC (ⁿJCH, n=2,3) HSQC_arrow HMBC_arrow H2 H2 H2->C2 HSQC H2->C4 HMBC H2->C6 HMBC H4 H4 H4->C2 HMBC H4->C4 HSQC H4->C6 HMBC H6 H6 H6->C2 HMBC H6->C4 HMBC H6->C6 HSQC G A Acquire 1D ¹H and ¹³C NMR Spectra B Acquire 2D HSQC Spectrum A->B C Acquire 2D HMBC Spectrum A->C D Identify Protonated Carbons (HSQC) B->D E Identify Quaternary Carbons (from ¹³C and HMBC) C->E F Establish C-H Connectivity D->F G Assemble Molecular Fragments (HMBC) E->G F->G H Confirm Structure G->H

Navigating Lipophilicity: A Comparative Analysis of 3-Bromo-5-(trifluoromethoxy)phenol and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding a compound's lipophilicity is paramount. This physicochemical property significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately impacting its efficacy and safety. This guide provides a comparative analysis of the lipophilicity of 3-Bromo-5-(trifluoromethoxy)phenol and its methoxy analog, 3-Bromo-5-methoxyphenol, offering insights supported by calculated data and established experimental protocols.

The substitution of a methoxy group with a trifluoromethoxy group is a common strategy in medicinal chemistry to modulate a compound's properties. The high electronegativity of the fluorine atoms in the trifluoromethoxy group can significantly alter the electronic and conformational properties of a molecule, leading to changes in its interactions with biological targets and metabolic enzymes. A key consequence of this substitution is a marked increase in lipophilicity.

Quantitative Comparison of Lipophilicity

CompoundStructurePredicted LogP (XLogP3)
3-Bromo-5-methoxyphenol3-Bromo-5-methoxyphenol2.4
This compoundthis compoundEstimated to be significantly higher than 2.4

Note: An experimentally determined or computationally predicted LogP value for this compound is not available in the searched public databases. However, the trifluoromethoxy group is known to be substantially more lipophilic than a methoxy group. For reference, the calculated XLogP3 value for 3-(Trifluoromethoxy)phenol is 2.8, which is higher than that of anisole (methoxybenzene) at 2.11. This suggests that this compound will have a significantly higher LogP value than its methoxy analog.

The data clearly indicates that the trifluoromethoxy analog is predicted to be more lipophilic than its methoxy counterpart. This increased lipophilicity can have profound implications for its biological activity.

The Impact of Lipophilicity on Drug Action

The lipophilicity of a drug candidate is a critical determinant of its journey through the body, from administration to elimination. The following diagram illustrates the logical relationship between lipophilicity and key pharmacological processes.

Lipophilicity_Impact cluster_ADME Pharmacokinetic Profile (ADMET) cluster_PD Pharmacodynamic Profile Lipophilicity Lipophilicity Absorption Absorption Lipophilicity->Absorption Increases Distribution Distribution Lipophilicity->Distribution Increases Metabolism Metabolism Lipophilicity->Metabolism Increases Excretion Excretion Lipophilicity->Excretion Decreases (renal) Toxicity Toxicity Lipophilicity->Toxicity Can Increase Membrane_Permeability Membrane_Permeability Absorption->Membrane_Permeability Dependent on Target_Engagement Target_Engagement Distribution->Target_Engagement Influences access to Membrane_Permeability->Target_Engagement Enables

Figure 1. Logical relationship between lipophilicity and key pharmacological processes.

An increase in lipophilicity, as seen with the trifluoromethoxy substitution, generally leads to enhanced absorption across lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier. This can result in greater bioavailability and central nervous system penetration. However, excessively high lipophilicity can also lead to increased metabolic clearance by cytochrome P450 enzymes, greater binding to plasma proteins (reducing the free drug concentration), and potential for off-target toxicity due to non-specific binding to hydrophobic pockets in various proteins.

Experimental Protocols for Lipophilicity Determination

The gold standard for experimentally determining LogP is the shake-flask method . More rapid, high-throughput methods often utilize High-Performance Liquid Chromatography (HPLC) .

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the test compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached. The shaking time can vary depending on the compound but is typically for several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C8 or C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected onto the column, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The retention factor (k) for the test compound is calculated from its retention time and the column's dead time. The LogP of the test compound is then determined from the calibration curve.

Conclusion

The substitution of a methoxy group with a trifluoromethoxy group in 3-bromo-5-phenol is predicted to significantly increase its lipophilicity. While this modification can enhance membrane permeability and potentially improve target engagement, it may also introduce liabilities such as increased metabolism and potential toxicity. The choice between these two analogs would therefore depend on the specific therapeutic application and the desired ADMET properties. Accurate determination of lipophilicity through established experimental methods like the shake-flask or HPLC techniques is a critical step in the optimization of such drug candidates. This comparative guide underscores the importance of considering the nuanced effects of chemical modifications on the physicochemical properties of molecules in the drug discovery and development process.

Comparative Analysis of 3-Bromo-5-(trifluoromethoxy)phenol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the physicochemical and spectroscopic properties of 3-Bromo-5-(trifluoromethoxy)phenol in comparison to key structural derivatives.

This guide provides a comparative overview of this compound and two of its structural analogs: 3-Bromo-5-(trifluoromethyl)phenol and 3,5-Dibromophenol. The absence of publicly available X-ray crystallographic data for this compound necessitates a comparison based on other analytical techniques. This document summarizes key physicochemical properties and spectroscopic data to assist researchers in distinguishing and utilizing these compounds.

Physicochemical Properties

The substitution on the phenol ring significantly influences the physicochemical properties of these compounds. The trifluoromethoxy group in this compound is a strong electron-withdrawing group, which impacts the acidity of the phenolic hydroxyl group. The trifluoromethyl group is also electron-withdrawing, while the bromo substituent has a less pronounced electronic effect in this context. These differences are reflected in their molecular weight and likely in their polarity and solubility, which are critical parameters in drug design and synthesis.

PropertyThis compound3-Bromo-5-(trifluoromethyl)phenol3,5-Dibromophenol
Molecular Formula C₇H₄BrF₃O₂C₇H₄BrF₃OC₆H₄Br₂O
Molecular Weight 257.00 g/mol [1]241.01 g/mol [2][3]251.90 g/mol [4]
Appearance Not specifiedColorless Clear Liquid or Solid[2]White to light yellow/orange powder/crystal[5]
Melting Point Not specifiedNot specified79-83 °C[6]
CAS Number 1197239-47-6[1]1025718-84-6[2][3]626-41-5[5]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of these phenol derivatives. Below is a comparative summary of available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum for all three compounds is expected to show complex splitting patterns due to the meta-substitution. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the substituents.

  • ¹³C NMR: The ¹³C NMR spectra will show distinct signals for each carbon atom in the benzene ring. The carbon atoms attached to the electronegative substituents (Br, O, CF₃, OCF₃) will be significantly shifted. For 3,5-Dibromophenol, ¹³C NMR data is available and can serve as a reference.[4][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectra of all three compounds will exhibit a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group. The exact position of this band can be influenced by hydrogen bonding. The spectra will also show absorptions corresponding to C-O, C-Br, and, for the fluorinated compounds, C-F stretching vibrations. ATR-IR spectra are available for 3-Bromo-5-(trifluoromethyl)aniline and 3,5-Dibromophenol, which can provide a basis for comparison.[4][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition. The mass spectra of these compounds will show a molecular ion peak corresponding to their respective molecular weights. The isotopic pattern of the molecular ion peak will be characteristic for compounds containing bromine.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are essential for their practical application in research.

Synthesis of this compound Derivatives

A general synthetic approach for related compounds such as 3-Bromo-5-difluoromethoxy-2-fluorophenol involves a multi-step process starting from a substituted phenol. This includes steps like bromination, fluorination, and difluoromethoxylation. The progress of the reaction can be monitored by techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[9]

General Workflow for Synthesis:

Start Substituted Phenol Step1 Bromination / Fluorination Start->Step1 Step2 Alkoxylation (e.g., Difluoromethoxylation) Step1->Step2 Step3 Hydroxylation Step2->Step3 End Final Product Step3->End

Caption: Generalized synthetic workflow for substituted phenols.

Synthesis of 3,5-Dibromophenol

A reported method for the synthesis of dibromophenol involves the bromination of phenol with molecular bromine in an aqueous medium in the presence of an oxidizing agent like sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out at a controlled temperature with a specific molar ratio of reactants to achieve a high yield.[10]

Logical Flow for Synthesis Optimization:

Problem Low Yield / Impurities Analysis Analyze Reaction Parameters Problem->Analysis Solvent Solvent Optimization Analysis->Solvent Temp Temperature Control Analysis->Temp Reagents Reagent Purity & Stoichiometry Analysis->Reagents Purification Purification Technique Solvent->Purification Temp->Purification Reagents->Purification Solution Optimized Protocol Purification->Solution

Caption: Decision tree for optimizing the synthesis of phenol derivatives.

Conclusion

While a direct comparison of the crystal structures is not currently possible due to the lack of X-ray crystallographic data for this compound, a comparative analysis of its physicochemical and spectroscopic properties against its structural analogs, 3-Bromo-5-(trifluoromethyl)phenol and 3,5-Dibromophenol, provides valuable insights for researchers. The distinct electronic properties imparted by the trifluoromethoxy, trifluoromethyl, and bromo substituents lead to discernible differences in their analytical data, which can be used for their characterization and in the design of new molecules for drug development. Further research to obtain single-crystal X-ray diffraction data for this compound would be highly beneficial to the scientific community.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of 3-Bromo-5-(trifluoromethoxy)phenol (CAS No. 1197239-47-6), a halogenated phenolic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance within a laboratory setting. The following information is synthesized from general best practices for handling halogenated organic waste and data from structurally similar compounds, due to the limited availability of a specific Safety Data Sheet (SDS) for this exact chemical.

Immediate Safety Considerations

Before handling this compound, it is imperative to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Halogenated organic compounds require specific disposal routes and should never be mixed with non-halogenated waste streams.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • The container must be clearly marked as "Halogenated Organic Waste" and list "this compound" as a constituent.

2. Container Management:

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Disposal of Liquid Waste:

  • For solutions of this compound, pour the waste directly into the designated halogenated organic liquid waste container.

  • Avoid overfilling the container; it should not be filled beyond 90% capacity.

4. Disposal of Solid Waste and Contaminated Materials:

  • Solid this compound should be transferred carefully into a designated solid halogenated organic waste container.

  • Contaminated items such as gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then into the solid waste container to minimize exposure.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Collect the absorbed material using non-sparking tools and place it in the designated halogenated organic waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

6. Final Disposal:

  • Once the waste container is full, ensure it is tightly sealed and properly labeled with the contents and associated hazards.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of halogenated phenols, based on general guidelines and information for similar compounds. Note that specific exposure limits for this compound are not established.

ParameterValue/GuidelineSource
pH Range for Disposal 6-9 (Neutralization may be required before disposal)General guidelines for halogenated organic waste
Occupational Exposure Limits (OELs) Not established for this specific compound. Handle with high caution in a chemical fume hood.-
Waste Container Fullness Do not exceed 90% capacityStandard laboratory safety practice
Segregation Requirement Must be segregated from non-halogenated wasteRegulations for hazardous waste disposal[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_identification Waste Identification cluster_segregation Segregation cluster_containment Containment cluster_final_disposal Final Disposal start Generation of this compound Waste identify Is the waste contaminated with This compound? start->identify liquid_waste Liquid Waste (e.g., solutions) identify->liquid_waste Yes, Liquid solid_waste Solid Waste (e.g., contaminated labware, pure compound) identify->solid_waste Yes, Solid halogenated_liquid_container Place in labeled 'Halogenated Organic Liquid Waste' container liquid_waste->halogenated_liquid_container halogenated_solid_container Place in labeled 'Halogenated Organic Solid Waste' container solid_waste->halogenated_solid_container seal_and_store Securely seal container and store in satellite accumulation area halogenated_liquid_container->seal_and_store halogenated_solid_container->seal_and_store ehs_pickup Arrange for pickup by EHS or licensed waste disposal contractor seal_and_store->ehs_pickup

Caption: Decision tree for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.

References

Essential Safety and Operational Guide for 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Bromo-5-(trifluoromethoxy)phenol (CAS No. 1197239-47-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include acute oral toxicity, severe skin and eye irritation, and respiratory tract irritation.[1][2]

Table 1: GHS Hazard Classification [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

A comprehensive PPE strategy is mandatory to mitigate these risks. The following table outlines the required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a face shieldMust be worn when there is any risk of splashing.[3][4]
Hands Double-gloving: inner nitrile gloves with outer neoprene or butyl rubber glovesFor incidental contact, thick (8mil) nitrile gloves may suffice, but should be changed immediately upon contamination. For direct handling or risk of splash, utility-grade neoprene or butyl gloves over nitrile gloves are required.[3]
Body Fully-buttoned laboratory coat and a chemical-resistant apronA neoprene or butyl rubber apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[3]
Respiratory Use within a certified chemical fume hoodAll handling of this compound, including weighing and solution preparation, must be conducted in a fume hood to avoid inhalation of dust or vapors.[3][5]
Feet Closed-toe, solid-top shoesShoes must cover the entire foot.

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound from preparation to cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Table 2) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood 1. Safety First prep_spillkit Assemble Spill Kit prep_fumehood->prep_spillkit 2. Emergency Ready prep_materials Gather All Necessary Chemicals and Equipment prep_spillkit->prep_materials 3. Area Prep handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh 4. Begin Work handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve 5. Solution Prep handle_reaction Perform Experiment handle_dissolve->handle_reaction 6. Experimentation cleanup_decontaminate Decontaminate Equipment and Work Area handle_reaction->cleanup_decontaminate 7. Post-Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste 8. Waste Management cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe 9. Final Steps cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash 10. Personal Hygiene

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Don all PPE as specified in Table 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm that a spill kit containing an absorbent material (e.g., vermiculite or sand), and a phenol-specific first aid kit are readily accessible.[6] Laboratories using phenols should have a first aid kit that includes polyethylene glycol (PEG 300 or 400).[6][7]

    • Gather all required materials inside the fume hood to minimize movement of hazardous substances.

  • Handling:

    • Carefully weigh the solid this compound within the fume hood.

    • Add the compound to the desired solvent slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound within the fume hood.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all contaminated materials as hazardous waste.

    • Carefully remove and discard disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Procedures

Waste TypeDisposal Method
Solid Chemical Waste Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a designated, sealed hazardous waste bag or container. Do not mix with general laboratory trash.
Liquid Waste (Solutions containing the compound) Collect in a sealed, properly labeled, and chemical-resistant hazardous waste container. Do not pour down the drain.[8]
Empty Stock Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in accordance with institutional guidelines.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal facility.[8]

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Table 4: Emergency Response

IncidentAction
Skin Contact Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of water for at least 15 minutes.[9] If available, apply polyethylene glycol (PEG 300 or 400) after initial water flushing.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, absorb with an inert material like vermiculite or sand.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.[8][12] For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.